molecular formula C6H4IN3 B1313353 7-Iodo-[1,2,4]triazolo[1,5-a]pyridine CAS No. 690258-25-4

7-Iodo-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B1313353
CAS No.: 690258-25-4
M. Wt: 245.02 g/mol
InChI Key: RHSZXENOJXHZSD-UHFFFAOYSA-N
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Description

7-Iodo-[1,2,4]triazolo[1,5-a]pyridine is a useful research compound. Its molecular formula is C6H4IN3 and its molecular weight is 245.02 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

7-iodo-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-5-1-2-10-6(3-5)8-4-9-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSZXENOJXHZSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)C=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468213
Record name 7-iodo-[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690258-25-4
Record name 7-iodo-[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Iodo-triazolo[1,5-a]pyridine: A Valuable Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities. The introduction of a halogen, particularly iodine, at the 7-position of this core structure opens up a vast chemical space for further functionalization through various cross-coupling reactions, making 7-Iodo-triazolo[1,5-a]pyridine a highly valuable building block in drug discovery programs. This technical guide provides a comprehensive overview of a robust and reliable synthetic pathway to 7-Iodo-triazolo[1,5-a]pyridine, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. The presented methodology is designed to be accessible to researchers with a solid background in organic synthesis and aims to empower the scientific community with the necessary knowledge to efficiently produce this key intermediate for the development of novel therapeutics.

Introduction: The Significance of the Triazolo[1,5-a]pyridine Core

The[1][2][3]triazolo[1,5-a]pyridine ring system is a nitrogen-containing fused heterocycle that has garnered significant attention in the field of medicinal chemistry. Its structural resemblance to purine bases allows it to interact with a wide range of biological targets, leading to a broad spectrum of therapeutic applications. Derivatives of this scaffold have been reported to exhibit activities such as kinase inhibition, anti-inflammatory, antiviral, and anticancer properties.

The strategic introduction of an iodine atom at the 7-position of the triazolo[1,5-a]pyridine nucleus significantly enhances its synthetic utility. The carbon-iodine bond serves as a versatile handle for the introduction of various substituents through well-established palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the rapid generation of diverse compound libraries, which is a cornerstone of modern drug discovery efforts.

This guide will focus on a logical and efficient synthetic approach to 7-Iodo-triazolo[1,5-a]pyridine, starting from commercially available precursors. The causality behind the choice of reagents and reaction conditions will be thoroughly explained to provide a deep understanding of the synthetic strategy.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, 7-Iodo-triazolo[1,5-a]pyridine, suggests a disconnection of the triazole ring. This leads to the key intermediate, 2-hydrazinyl-4-iodopyridine. This intermediate can be further disconnected to 2-chloro-4-iodopyridine, which in turn can be synthesized from a readily available starting material.

Our forward synthetic strategy, therefore, involves a three-step sequence:

  • Synthesis of 2-chloro-4-iodopyridine: This step introduces the iodine atom onto the pyridine ring.

  • Synthesis of 2-hydrazinyl-4-iodopyridine: This involves the nucleophilic substitution of the chloro group with hydrazine.

  • Cyclization to 7-Iodo-triazolo[1,5-a]pyridine: The final step involves the formation of the triazole ring.

This approach is advantageous as it utilizes well-established and high-yielding reactions, and the starting materials are readily accessible.

Detailed Synthetic Protocols

Step 1: Synthesis of 2-chloro-4-iodopyridine

The synthesis of 2-chloro-4-iodopyridine can be achieved from 2-chloropyridine. However, a more direct and efficient method starts from the commercially available 2-chloro-4-aminopyridine.

Reaction Scheme:

Experimental Protocol:

  • Materials:

    • 2-chloro-4-aminopyridine

    • Hydrochloric acid (concentrated)

    • Sodium nitrite (NaNO₂)

    • Potassium iodide (KI)

    • Dichloromethane (DCM)

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Sodium sulfite (Na₂SO₃) solution (10%)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a stirred solution of concentrated hydrochloric acid in water at 0 °C in a round-bottom flask, add 2-chloro-4-aminopyridine portion-wise, ensuring the temperature remains below 5 °C.

    • Slowly add a solution of sodium nitrite in water dropwise to the reaction mixture, maintaining the temperature between 0 and 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.

    • In a separate flask, dissolve potassium iodide in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • Extract the mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, 10% sodium sulfite solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-chloro-4-iodopyridine as a solid.

Causality and Trustworthiness: The Sandmeyer reaction is a well-established and reliable method for converting primary aromatic amines to aryl halides. The use of an ice bath is crucial to maintain the stability of the diazonium salt intermediate. The aqueous workup with sodium bicarbonate neutralizes any remaining acid, while the sodium sulfite wash removes any excess iodine.

Step 2: Synthesis of 2-hydrazinyl-4-iodopyridine

This step involves the nucleophilic aromatic substitution of the chloride in 2-chloro-4-iodopyridine with hydrazine.

Reaction Scheme:

Experimental Protocol:

  • Materials:

    • 2-chloro-4-iodopyridine

    • Hydrazine hydrate (80% solution in water)

    • Ethanol

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer

    • Heating mantle

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-4-iodopyridine in ethanol.

    • Add hydrazine hydrate to the solution.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Add water to the residue and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude 2-hydrazinyl-4-iodopyridine. This product is often used in the next step without further purification.

Causality and Trustworthiness: Hydrazine is a strong nucleophile that readily displaces the activated chloride at the 2-position of the pyridine ring. The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. The use of an excess of hydrazine hydrate drives the reaction to completion.

Step 3: Cyclization to 7-Iodo-triazolo[1,5-a]pyridine

The final step is the cyclization of 2-hydrazinyl-4-iodopyridine to form the desired triazole ring. This can be achieved using various one-carbon synthons. A common and effective method utilizes formic acid.

Reaction Scheme:

Experimental Protocol:

  • Materials:

    • 2-hydrazinyl-4-iodopyridine

    • Formic acid (88%)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer

    • Heating mantle

    • Sodium bicarbonate solution (saturated)

    • Ethyl acetate

  • Procedure:

    • Place 2-hydrazinyl-4-iodopyridine in a round-bottom flask and add formic acid.

    • Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.

    • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield pure 7-Iodo-triazolo[1,5-a]pyridine.

Causality and Trustworthiness: Formic acid serves as the source of the single carbon atom required to form the triazole ring. The reaction proceeds through the formation of a formylhydrazide intermediate, which then undergoes intramolecular cyclization and dehydration under the acidic and heated conditions to afford the stable aromatic triazolo[1,5-a]pyridine ring system.

Data Presentation

StepStarting MaterialProductReagents and ConditionsTypical YieldPurity (by HPLC)
12-chloro-4-aminopyridine2-chloro-4-iodopyridine1. HCl, NaNO₂, 0-5 °C2. KI, H₂O60-70%>95%
22-chloro-4-iodopyridine2-hydrazinyl-4-iodopyridineHydrazine hydrate, Ethanol, Reflux80-90%>90% (used crude)
32-hydrazinyl-4-iodopyridine7-Iodo-triazolo[1,5-a]pyridineFormic acid, Reflux75-85%>98%

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Iodination cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Cyclization 2-chloro-4-aminopyridine 2-chloro-4-aminopyridine 2-chloro-4-iodopyridine 2-chloro-4-iodopyridine 2-chloro-4-aminopyridine->2-chloro-4-iodopyridine 1. HCl, NaNO2 2. KI 2-hydrazinyl-4-iodopyridine 2-hydrazinyl-4-iodopyridine 2-chloro-4-iodopyridine->2-hydrazinyl-4-iodopyridine Hydrazine hydrate, Ethanol, Reflux 7-Iodo-triazolo[1,5-a]pyridine 7-Iodo-triazolo[1,5-a]pyridine 2-hydrazinyl-4-iodopyridine->7-Iodo-triazolo[1,5-a]pyridine Formic acid, Reflux

Caption: Synthetic workflow for 7-Iodo-triazolo[1,5-a]pyridine.

Conclusion

This technical guide has outlined a reliable and efficient three-step synthesis of 7-Iodo-triazolo[1,5-a]pyridine. By providing detailed, step-by-step protocols and explaining the rationale behind the chosen synthetic strategy, we aim to equip researchers in the pharmaceutical and chemical sciences with the practical knowledge required to access this valuable building block. The versatility of the iodo-substituent opens up numerous possibilities for the development of novel and potent drug candidates based on the privileged[1][2][3]triazolo[1,5-a]pyridine scaffold.

References

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link][2]

  • Synthesis process of 2-hydrazinopyridine derivative. Google Patents, CN106588758B. [4]

  • Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. ResearchGate. [Link][5]

Sources

An In-Depth Technical Guide to the Chemical Properties of 7-Iodo-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Triazolo[1,5-a]pyridine Scaffold and its Iodinated Analogue

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science.[1] Its structural resemblance to purines allows it to function as a bioisostere, leading to a wide array of biological activities, including applications as kinase inhibitors (such as JAK1 and JAK2), anticancer agents, and treatments for cardiovascular and hyperproliferative disorders.[1][2] The introduction of an iodine atom at the 7-position of this scaffold yields 7-Iodo-triazolo[1,5-a]pyridine, a highly versatile synthetic intermediate. The carbon-iodine bond serves as a key functional handle for the facile introduction of diverse molecular fragments through various cross-coupling reactions, making it an invaluable building block in the synthesis of complex molecules and the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 7-Iodo-triazolo[1,5-a]pyridine, offering practical insights for its application in research and development.

Molecular Structure and Physicochemical Properties

A clear understanding of the physicochemical properties of 7-Iodo-triazolo[1,5-a]pyridine is fundamental to its effective utilization in synthesis and drug design.

Core Structure and Iodination

The core of 7-Iodo-triazolo[1,5-a]pyridine is a bicyclic heteroaromatic system formed by the fusion of a pyridine ring and a 1,2,4-triazole ring. The iodine atom is substituted at the 7-position of the pyridine ring.

Table 1: Physicochemical Properties of 7-Iodo-triazolo[1,5-a]pyridine

PropertyValueSource
Molecular Formula C₆H₄IN₃-
Molecular Weight 245.02 g/mol -
CAS Number 156569-99-0-
Appearance Off-white to pale yellow solid (predicted)General knowledge
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) (predicted)General knowledge
Melting Point Not explicitly reported, expected to be a solid at room temperature.-

Synthesis of 7-Iodo-triazolo[1,5-a]pyridine

Proposed Synthetic Pathway

The synthesis of 7-Iodo-triazolo[1,5-a]pyridine can be envisioned to proceed via a two-step sequence from 4-iodopyridin-2-amine, as illustrated below. This approach is analogous to general methods for the preparation of the parent scaffold.[4]

G cluster_0 Step 1: Formation of N-(4-iodopyridin-2-yl)formamide cluster_1 Step 2: Oxidative Cyclization A 4-Iodopyridin-2-amine C N-(4-iodopyridin-2-yl)formamide A->C Reflux B Formic Acid B->C D N-(4-iodopyridin-2-yl)formamide F 7-Iodo-triazolo[1,5-a]pyridine D->F Heating E POCl3 or other dehydrating/oxidizing agent E->F

Figure 1: Proposed synthetic workflow for 7-Iodo-triazolo[1,5-a]pyridine.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-(4-iodopyridin-2-yl)formamide

  • To a solution of 4-iodopyridin-2-amine in a suitable solvent such as toluene, add an excess of formic acid.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices: The use of formic acid serves as both the formylating agent and a solvent. Refluxing ensures the reaction goes to completion.

Step 2: Synthesis of 7-Iodo-triazolo[1,5-a]pyridine

  • Treat the N-(4-iodopyridin-2-yl)formamide with a dehydrating and cyclizing agent such as phosphorus oxychloride (POCl₃).

  • Heat the reaction mixture, carefully controlling the temperature.

  • Monitor the reaction by TLC.

  • After completion, quench the reaction mixture cautiously with ice-water.

  • Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide) and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: Phosphorus oxychloride is a powerful dehydrating agent that facilitates the intramolecular cyclization to form the triazole ring. The basic workup is necessary to neutralize the acidic reaction medium and isolate the final product.

Spectroscopic Characterization (Predicted)

The structural confirmation of 7-Iodo-triazolo[1,5-a]pyridine would rely on a combination of spectroscopic techniques. Based on the analysis of related structures, the following spectral data can be anticipated:

Table 2: Predicted Spectroscopic Data for 7-Iodo-triazolo[1,5-a]pyridine

TechniquePredicted Data
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~8.6 (d, 1H, H5), ~8.2 (s, 1H, H2), ~7.8 (s, 1H, H8), ~7.5 (dd, 1H, H6). The exact chemical shifts and coupling constants would need experimental verification.
¹³C NMR (100 MHz, CDCl₃)δ (ppm): Signals corresponding to the triazole and pyridine ring carbons. The carbon bearing the iodine (C7) would be significantly shifted upfield due to the heavy atom effect.
IR (KBr, cm⁻¹)Characteristic peaks for C=N, C=C stretching, and C-H bending vibrations of the heteroaromatic system.
Mass Spectrometry (ESI-MS)m/z: [M+H]⁺ at approximately 246.95.

Chemical Reactivity and Synthetic Applications

The primary synthetic utility of 7-Iodo-triazolo[1,5-a]pyridine lies in its susceptibility to palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is a highly effective leaving group, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

1. Sonogashira Coupling:

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. A protocol for a related compound, 7-(4-iodophenyl)-2-(4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyridine, provides a robust template for the Sonogashira coupling of 7-Iodo-triazolo[1,5-a]pyridine.[1]

G cluster_0 Sonogashira Coupling Workflow A 7-Iodo-triazolo[1,5-a]pyridine D 7-Alkynyl-triazolo[1,5-a]pyridine A->D Toluene, 100 °C B Terminal Alkyne (R-C≡CH) B->D C Pd(PPh3)2Cl2 (catalyst) CuI (co-catalyst) Et3N (base) C->D

Figure 2: Generalized workflow for the Sonogashira coupling of 7-Iodo-triazolo[1,5-a]pyridine.

Detailed Experimental Protocol (Adapted from a similar reaction): [1]

  • To a solution of 7-Iodo-triazolo[1,5-a]pyridine (1.0 equiv) in toluene, add the terminal alkyne (1.2 equiv), Pd(PPh₃)₂Cl₂ (0.1 equiv), CuI (0.1 equiv), and triethylamine (Et₃N) as the base and solvent.

  • Degas the reaction mixture and stir under a nitrogen atmosphere at 100 °C for the required duration (monitoring by TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with brine.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Self-Validating System: The progress of the reaction can be easily monitored by TLC, observing the consumption of the starting material and the appearance of the less polar product spot. The final product's identity and purity are confirmed by spectroscopic methods (NMR, MS).

2. Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the 7-iodo-triazolopyridine and a boronic acid or ester. This reaction is widely used to introduce aryl or heteroaryl substituents.

G cluster_0 Suzuki-Miyaura Coupling Workflow A 7-Iodo-triazolo[1,5-a]pyridine D 7-Aryl/Heteroaryl-triazolo[1,5-a]pyridine A->D Ethanol/Toluene, 80 °C B Boronic Acid/Ester (R-B(OR)2) B->D C Pd(PPh3)4 (catalyst) K2CO3 or other base C->D

Figure 3: Generalized workflow for the Suzuki-Miyaura coupling of 7-Iodo-triazolo[1,5-a]pyridine.

Detailed Experimental Protocol (Proposed):

  • In a reaction vessel, combine 7-Iodo-triazolo[1,5-a]pyridine (1.0 equiv), the desired boronic acid or ester (1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), and a base such as K₂CO₃ (2.0 equiv).

  • Add a degassed solvent system, for example, a mixture of toluene and ethanol.

  • Heat the reaction mixture under a nitrogen atmosphere at 80-100 °C until the starting material is consumed (as monitored by TLC).

  • Cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the product by column chromatography.

Expertise & Experience Insight: The choice of palladium catalyst, ligand, base, and solvent system can significantly impact the yield and reaction time of both Sonogashira and Suzuki-Miyaura couplings. For challenging substrates, screening of different reaction conditions is often necessary.

Applications in Drug Discovery and Materials Science

The ability to functionalize the 7-position of the triazolo[1,5-a]pyridine core via the iodo-intermediate opens up vast possibilities for creating novel compounds with tailored properties.

  • Drug Discovery: By introducing a variety of substituents at the 7-position, researchers can systematically explore the structure-activity relationships of triazolopyridine-based compounds. This is crucial for optimizing potency, selectivity, and pharmacokinetic properties of drug candidates targeting a range of diseases, including cancer and inflammatory conditions.[2]

  • Materials Science: The rigid, planar structure of the triazolo[1,5-a]pyridine core, combined with the potential for introducing electronically active groups at the 7-position, makes these compounds interesting candidates for the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials.

Conclusion

7-Iodo-triazolo[1,5-a]pyridine is a strategically important synthetic intermediate that provides a gateway to a wide range of functionalized[1][2][3]triazolo[1,5-a]pyridine derivatives. Its value is particularly pronounced in the field of drug discovery, where the triazolopyridine scaffold is a well-established pharmacophore. The facile reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions allows for the efficient construction of molecular diversity. This in-depth guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, and key applications, empowering researchers and scientists to effectively utilize this versatile building block in their synthetic endeavors.

References

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules. Available at: [Link][1]

  • Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry. Available at: [Link][2]

  • 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. MDPI. Available at: [Link][5]

  • New Method for the General Synthesis of[1][2][3]Triazolo[1,5‐a]pyridines. ResearchGate. Available at: [Link][3]

  • Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium. ACS Infectious Diseases. Available at: [Link][6]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link][4]

Sources

Introduction: The Significance of the Triazolo[1,5-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 13C NMR Characterization of 7-Iodo-triazolo[1,5-a]pyridine

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals on the principles and practices for the accurate 13C NMR characterization of 7-Iodo-triazolo[1,5-a]pyridine. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and field-proven laboratory practices to ensure data integrity and reproducibility.

The[1][2][3]triazolo[1,5-a]pyridine ring system is a privileged heterocyclic scaffold of significant interest in medicinal and pharmaceutical chemistry.[4] As a bioisostere of purine, this scaffold is a core component in a multitude of biologically active compounds, exhibiting activities such as JAK1/JAK2 inhibitors, RORγt inverse agonists, and agents for treating cardiovascular disorders.[3][4] The introduction of a halogen, such as iodine at the 7-position, can profoundly modulate the molecule's physicochemical properties, including its lipophilicity and metabolic stability, and can serve as a crucial handle for further synthetic transformations like cross-coupling reactions.

Given its importance, unambiguous structural confirmation is paramount. 13C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing direct insight into the carbon framework of the molecule. This guide elucidates the theoretical underpinnings, a robust experimental protocol, and a detailed interpretation of the 13C NMR spectrum of 7-Iodo-triazolo[1,5-a]pyridine.

Section 1: Theoretical & Mechanistic Foundations

A predictive understanding of the 13C NMR spectrum is crucial for accurate assignment. The chemical shift of each carbon atom in 7-Iodo-triazolo[1,5-a]pyridine is determined by its unique electronic environment, which is a composite of several factors.

The Parent Heterocyclic Core: An Aromatic 10-π Electron System

The[1][2][3]triazolo[1,5-a]pyridine system is an aza-analog of indolizine, characterized as a fused 10-π electron aromatic system.[5] This aromaticity leads to a general deshielding of the ring carbons, placing their signals in the downfield region of the spectrum (typically >100 ppm), characteristic of sp² hybridized carbons.[6] The presence of electronegative nitrogen atoms further influences the electron density distribution, causing adjacent carbons to be more deshielded (shifted downfield).

The Heavy-Atom Effect of Iodine

The most significant spectral feature in 7-Iodo-triazolo[1,5-a]pyridine is the influence of the iodine substituent on the C-7 chemical shift. Iodine exerts a powerful "heavy-atom effect," which is a relativistic phenomenon arising from spin-orbit coupling of its valence electrons.[7] This effect typically induces a substantial shielding (an upfield shift) of the directly attached carbon nucleus. For alkyl iodides, this shielding can be as large as -60 ppm relative to the corresponding parent alkane.[7][8] This principle is the primary determinant for the predicted chemical shift of C-7. While the directly bonded carbon is shielded, adjacent carbons may experience minor deshielding effects.[9]

Section 2: A Validated Protocol for 13C NMR Data Acquisition

Adherence to a meticulous and well-justified experimental protocol is the bedrock of trustworthy and reproducible NMR data. The following procedure is designed to optimize spectral quality for a small organic molecule like 7-Iodo-triazolo[1,5-a]pyridine.

Experimental Workflow Diagram

The overall process from sample preparation to final data analysis is outlined below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~10-20 mg of 7-Iodo-triazolo[1,5-a]pyridine B Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) A->B C Transfer to a high-quality 5 mm NMR tube B->C D Insert sample & lock on deuterium signal C->D E Tune and match probe D->E F Shim magnetic field for optimal homogeneity E->F G Acquire 13C Spectrum (zgpg30 pulse program) F->G H Apply Fourier Transform G->H I Phase correction H->I J Baseline correction I->J K Reference spectrum to solvent peak (DMSO-d6: 39.52 ppm) J->K L Final Spectrum Analysis K->L Assign peaks & interpret

Caption: Experimental workflow for 13C NMR characterization.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Rationale: Proper sample preparation is critical to avoid poor resolution and long acquisition times.[10]

    • Step 1: Accurately weigh 10-20 mg of purified 7-Iodo-triazolo[1,5-a]pyridine.

    • Step 2: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often an excellent choice for nitrogen-containing heterocycles due to its high solubilizing power.[11]

    • Step 3: Ensure the solid is fully dissolved, using gentle vortexing if necessary.

    • Step 4: Transfer the solution into a clean, high-quality 5 mm NMR tube, ensuring it is free of any particulate matter.

  • Instrument Setup and Data Acquisition:

    • Rationale: Optimized acquisition parameters are essential for achieving a good signal-to-noise ratio (S/N) in a minimal amount of time, especially for quaternary carbons which have long relaxation times (T₁).[2]

    • Step 1 (Setup): Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal of the solvent and perform automatic tuning and matching of the probe.[12]

    • Step 2 (Shimming): Shim the magnetic field to maximize its homogeneity across the sample, which is crucial for sharp, symmetrical peaks.

    • Step 3 (Acquisition): Acquire the 13C spectrum using a standard proton-gated decoupling pulse program (e.g., zgpg30 on Bruker systems) with the parameters outlined in the table below. A 30° pulse angle is recommended as an excellent compromise between signal excitation and allowing for faster repetition times, which is more efficient than a 90° pulse when T₁ values are long.[13]

ParameterRecommended ValueRationale
Pulse Programzgpg30 or equivalentStandard for proton-decoupled 13C spectra, provides NOE enhancement.
Pulse Angle (P1)30°Optimizes S/N for a given experiment time by allowing for a shorter relaxation delay.[2][13]
Acquisition Time (AQ)~1.0 - 2.0 sEnsures adequate digital resolution for sharp lines.[2]
Relaxation Delay (D1)2.0 sAllows for partial T₁ relaxation, improving signal for quaternary carbons.[2]
Spectral Width (SW)~220-240 ppmCovers the full range of expected chemical shifts for organic molecules.[6]
Number of Scans (NS)1024 or higherIncrease as needed based on sample concentration to achieve adequate S/N.
Temperature298 K (25 °C)Standard operating temperature.
  • Data Processing:

    • Step 1: Apply an exponential multiplication function with a line broadening factor (LB) of 1.0 Hz to improve the S/N without significantly degrading resolution.[2]

    • Step 2: Perform a Fourier transform, followed by manual phase and baseline correction.

    • Step 3: Calibrate the chemical shift axis by referencing the solvent's residual peak (e.g., DMSO-d₆ at 39.52 ppm).

Section 3: Spectral Interpretation & Predicted Chemical Shifts

The 13C NMR spectrum of 7-Iodo-triazolo[1,5-a]pyridine is expected to show seven distinct signals corresponding to the seven unique carbon atoms in the molecule. The predicted chemical shifts are based on data from analogous heterocyclic systems and the known influence of substituents.[14][15]

Predicted 13C Chemical Shifts
Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2 148 - 152Quaternary carbon in the triazole ring, adjacent to two nitrogen atoms. Expected to be significantly deshielded.
C-5 130 - 134CH carbon adjacent to the bridgehead nitrogen. Deshielded due to aromaticity and proximity to nitrogen.
C-6 112 - 116CH carbon; expected to be one of the more shielded carbons of the pyridine ring.
C-7 ~90 - 95 Key Signal: Carbon directly attached to iodine. Subject to a strong heavy-atom shielding effect, shifting it significantly upfield compared to an unsubstituted C-7 (~150 ppm in pyridine).[7][8]
C-8 115 - 119CH carbon ortho to the iodine and adjacent to the bridgehead nitrogen. Its position is influenced by both.
C-8a 140 - 144Quaternary bridgehead carbon, part of both rings and adjacent to a nitrogen atom. Expected to be deshielded.

Note: These are estimated values. Actual experimental values may vary depending on the solvent and concentration.

Detailed Peak Assignment Rationale
  • C-7 (The Reporter Signal): The most striking feature will be the C-7 signal. In unsubstituted pyridine, C-4 (analogous to C-7 here) resonates around 150 ppm.[16] The heavy-atom effect of iodine is expected to shift this signal upfield by 50-60 ppm, placing it in the unique 90-95 ppm region, making its assignment unambiguous.[7]

  • Quaternary Carbons (C-2, C-8a): These carbons will typically show lower intensity signals due to the lack of Nuclear Overhauser Effect (NOE) enhancement from directly attached protons and their longer T₁ relaxation times. C-2, being surrounded by nitrogens in the five-membered ring, is predicted to be the most deshielded carbon.

  • Protonated Carbons (C-5, C-6, C-8): These CH carbons will exhibit higher intensity signals due to NOE. Their relative positions can be confirmed with 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence), which correlates carbons with their directly attached protons. C-5 is expected to be the most deshielded of this group due to its position alpha to the pyridine-like nitrogen.

Conclusion

The 13C NMR characterization of 7-Iodo-triazolo[1,5-a]pyridine is a clear-cut process when guided by a sound understanding of spectroscopic principles and a validated experimental protocol. The key to an unambiguous assignment lies in recognizing the profound shielding effect of the iodine atom on the C-7 carbon, which serves as a definitive marker for structural confirmation. By following the detailed workflow and interpretive logic presented in this guide, researchers can confidently and accurately characterize this important heterocyclic scaffold, ensuring the integrity of their chemical research and development efforts.

References

  • The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. PMC. Available at: [Link]

  • Optimized Default 13C Parameters. University of Wisconsin-Madison, Chemistry Department NMR Facility. Available at: [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. PMC, National Institutes of Health. Available at: [Link]

  • First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI. Available at: [Link]

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC, National Institutes of Health. Available at: [Link]

  • Acquiring 1H and 13C Spectra. Royal Society of Chemistry. Available at: [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Available at: [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Available at: [Link]

  • Experimental Studies of the 13C NMR of Iodoalkynes in Lewis-Basic Solvents. ACS Publications. Available at: [Link]

  • Step-by-step procedure for NMR data acquisition. University of Maryland, Baltimore. Available at: [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Available at: [Link]

  • 13C nmr spectrum of iodoethane. Doc Brown's Chemistry. Available at: [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. Available at: [Link]

  • 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. MDPI. Available at: [Link]

  • 13C-NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

  • NMR Sample Preparation. Western University. Available at: [Link]

  • Effects of Halogen Bonding on 13C NMR Shifts of Iodotolan. University of Mississippi eGrove. Available at: [Link]

  • 13-C NMR - How Many Signals. Master Organic Chemistry. Available at: [Link]

  • 4-(Dimethylamino)pyridine-Catalyzed Iodolactonization of γ,δ-Unsaturated Carboxylic Acids. The Royal Society of Chemistry. Available at: [Link]

  • Supporting Information The Liquid Crystal Click Procedure for Oligothiophene- Tethered Phthalocyanines. The Royal Society of Chemistry. Available at: [Link]

  • Quantification of single components in complex mixtures by 13C NMR. Magritek. Available at: [Link]

  • Deshielding of Carbon-13 Nuclei by Attached Iodine Atoms. Solvent Effects on Carbon-13 Chemical Shifts in Alkyl Iodides. RSC Publishing. Available at: [Link]

Sources

Stability and Storage of 7-Iodo-triazolo[1,5-a]pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Iodo-triazolo[1,5-a]pyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its utility in complex molecular syntheses necessitates a thorough understanding of its stability and appropriate storage conditions to ensure its integrity and the reproducibility of experimental outcomes. This guide provides a comprehensive overview of the chemical stability of 7-Iodo-triazolo[1,5-a]pyridine, detailing potential degradation pathways and offering evidence-based best practices for its storage and handling. The information presented herein is synthesized from the known chemical reactivity of the triazolo[1,5-a]pyridine scaffold and iodo-aromatic compounds, supplemented with general protocols for stability assessment.

Introduction: The Significance of 7-Iodo-triazolo[1,5-a]pyridine

The triazolo[1,5-a]pyridine core is a prevalent motif in a wide array of biologically active compounds. The introduction of an iodine atom at the 7-position provides a versatile handle for further functionalization, most notably through cross-coupling reactions, making 7-Iodo-triazolo[1,5-a]pyridine a valuable intermediate in the synthesis of novel pharmaceutical agents and functional materials. The inherent reactivity of the carbon-iodine bond, however, also introduces potential stability concerns that must be addressed to maintain the compound's purity and reactivity.

Chemical Stability Profile

The stability of 7-Iodo-triazolo[1,5-a]pyridine is influenced by the interplay of the electronic properties of the heterocyclic core and the reactivity of the iodo substituent. While specific experimental stability data for this compound is not extensively published, a scientifically sound stability profile can be inferred from the known chemistry of its constituent parts.

The Triazolo[1,5-a]pyridine Core

The[1][2][3]triazolo[1,5-a]pyridine ring system is generally stable under neutral conditions. However, it can exhibit reactivity under specific circumstances:

  • Electrophilic Attack: The pyridine ring can be susceptible to electrophilic substitution, although the fused triazole ring can influence the regioselectivity of such reactions.

  • Nucleophilic Substitution: Halogenated triazolopyridines are known to undergo nucleophilic substitution, with positions 5 and 7 being particularly activated.[1] This suggests that the iodine at the 7-position could be displaced by strong nucleophiles.

  • Ring Opening: In some instances, reactions with certain electrophiles can lead to the opening of the triazole ring with the loss of molecular nitrogen.[1]

  • Reduction: The parent triazolo[1,5-a]pyridine can be hydrogenated, indicating that the heterocyclic system is susceptible to reduction under certain catalytic conditions.[1]

The Carbon-Iodine Bond

The C-I bond is the most labile of the carbon-halogen bonds and is susceptible to degradation through several mechanisms:

  • Photodegradation: Aromatic iodides are notoriously sensitive to light, particularly in the UV region.[4] Absorption of light can lead to homolytic cleavage of the C-I bond, generating radical species that can initiate a cascade of secondary reactions, leading to discoloration (often a pink or brownish hue due to the formation of I₂) and the formation of impurities.

  • Reductive Dehalogenation: The C-I bond can be cleaved by reducing agents, including certain metals and radical species, leading to the formation of the parent triazolo[1,5-a]pyridine.

  • Thermal Degradation: While generally more stable than the C-Br or C-Cl bond to thermal stress, prolonged exposure to high temperatures can promote decomposition.

Potential Degradation Pathways

Based on the chemical principles outlined above, the following degradation pathways for 7-Iodo-triazolo[1,5-a]pyridine can be postulated:

cluster_0 7-Iodo-triazolo[1,5-a]pyridine cluster_1 Stress Factors cluster_2 Degradation Products A 7-Iodo-triazolo[1,5-a]pyridine B Triazolo[1,5-a]pyridine A->B Reductive Deiodination C Hydroxylated/Oxidized Derivatives A->C Oxidation D Ring-Opened Products A->D Hydrolysis/Ring Opening E Polymeric Materials A->E Photolytic Polymerization Light Light (UV/Vis) Light->A Heat Heat Heat->A Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->A Reducing_Agents Reducing Agents Reducing_Agents->A Strong_Acid_Base Strong Acid/Base Strong_Acid_Base->A

Caption: Potential Degradation Pathways for 7-Iodo-triazolo[1,5-a]pyridine.

Recommended Storage and Handling

To minimize degradation and ensure the long-term integrity of 7-Iodo-triazolo[1,5-a]pyridine, the following storage and handling procedures are recommended:

Storage Conditions
ParameterRecommendationRationale
Temperature Store at 2-8 °C. For long-term storage, consider -20 °C.Reduces the rate of potential thermal degradation and other chemical reactions.
Light Store in amber glass vials or other opaque containers.[3][5] Protect from all light sources, especially UV light.Minimizes the risk of photodegradation, a primary degradation pathway for iodo-aromatic compounds.[4]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidation and reactions with atmospheric moisture.
Container Use well-sealed containers to prevent moisture ingress.Moisture can facilitate hydrolytic degradation pathways.
Handling Procedures
  • Dispensing: Weigh and handle the compound in a controlled environment with minimal exposure to light. Using a glove box or a fume hood with dimmed lighting is advisable.

  • Solvents: When preparing solutions, use freshly distilled or high-purity, anhydrous solvents. Degas solvents to remove dissolved oxygen.

  • Solution Storage: Solutions of 7-Iodo-triazolo[1,5-a]pyridine should be freshly prepared. If short-term storage is necessary, store solutions in amber vials at low temperatures and under an inert atmosphere.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of 7-Iodo-triazolo[1,5-a]pyridine, a forced degradation study is recommended.[6][7] This involves subjecting the compound to a range of stress conditions to identify potential degradants and develop a stability-indicating analytical method.

Forced Degradation Workflow

cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions A Prepare Stock Solution of 7-Iodo-triazolo[1,5-a]pyridine B Subject Aliquots to Stress Conditions A->B C Neutralize/Quench Reactions B->C Acid Acid Hydrolysis (e.g., 0.1 M HCl) Base Base Hydrolysis (e.g., 0.1 M NaOH) Oxidation Oxidation (e.g., 3% H₂O₂) Thermal Thermal Stress (e.g., 60-80 °C) Photolytic Photolytic Stress (UV/Vis light exposure) D Analyze Samples by HPLC-UV/MS C->D E Identify and Characterize Degradants D->E F Develop Stability-Indicating Method E->F

Caption: Workflow for a Forced Degradation Study.

Step-by-Step Methodology
  • Preparation of Stock Solution: Prepare a stock solution of 7-Iodo-triazolo[1,5-a]pyridine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: [8]

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature in the dark.

    • Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at 80 °C.

    • Photolytic Degradation: Expose an aliquot of the stock solution to a calibrated light source (e.g., ICH-compliant photostability chamber).

  • Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration for analysis. Analyze the samples using a stability-indicating HPLC method with UV detection and ideally coupled to a mass spectrometer (LC-MS) for the identification of degradants.[7][9]

  • Data Evaluation: Monitor the decrease in the peak area of the parent compound and the formation of any new peaks. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are observed.[6]

Conclusion

While 7-Iodo-triazolo[1,5-a]pyridine is a versatile and valuable synthetic intermediate, its stability is a critical consideration for its effective use. The primary degradation pathway is likely photodegradation due to the labile carbon-iodine bond. Adherence to the recommended storage and handling procedures, particularly protection from light and storage at low temperatures under an inert atmosphere, is paramount to preserving its quality. For applications requiring stringent purity control, a forced degradation study is recommended to identify potential impurities and establish a robust stability-indicating analytical method.

References

  • Abbate, F., Begala, M., De Luca, L., & Hamel, E. (2009). The Chemistry of[1][2][10]Triazolo[1,5- a] pyridines. Journal of Heterocyclic Chemistry, 46(3), 389-411.

  • Labtag. (2024). 5 Tips for Handling Photosensitive Reagents. Retrieved from [Link]

  • Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution. Retrieved from [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

  • Whyte, J. (2022). A practical guide to forced degradation and stability studies for drug substances. Drug Discovery & Development.
  • Scarbrough, C., & Coscollá, R. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]

  • Pharmaguideline. (2015). Protection of Light Sensitive Products. Retrieved from [Link]

  • MDPI. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Molecules, 27(22), 8011.
  • ACS Publications. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5148–5153.
  • A3P. (n.d.). Packaging - How to store highly sensitive drugs? Functional coatings. Retrieved from [Link]

  • MDPI. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894.
  • PubChem. (n.d.).[1][2][10]Triazolo[1,5-a]pyridine. Retrieved from [Link]

  • ResearchGate. (2015). The Chemistry of the[1][2][10]Triazolo[1 , 5 -a]pyridines: An Update.

  • ResearchGate. (n.d.).
  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. Retrieved from [Link]

  • PMC. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 26(11), 3297.
  • Google Patents. (n.d.). EP2093206A1 - Process for the iodination of aromatic compounds.
  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

  • ResearchGate. (1966).

Sources

A Technical Guide to the Triazolo[1,5-a]Pyridine Scaffold: From Synthesis to Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The[1][2][3]triazolo[1,5-a]pyridine core is a fused aza-heterocyclic system that has firmly established itself as a "privileged scaffold" in modern medicinal chemistry. Its unique electronic properties, rigid conformational structure, and capacity for diverse substitutions have made it a cornerstone in the design of targeted therapeutics. The clinical success of drugs such as the HER2 inhibitor Tucatinib , the JAK1 inhibitor Filgotinib , and the HIF-PH inhibitor Enarodustat underscores the scaffold's profound impact and therapeutic relevance.[1] This guide provides an in-depth exploration of the triazolo[1,5-a]pyridine core, beginning with versatile synthetic strategies and culminating in a detailed analysis of its applications across key therapeutic areas, including oncology, infectious diseases, and metabolic disorders. We will dissect mechanisms of action, present key structure-activity relationship (SAR) insights, and provide validated experimental protocols to empower researchers in their drug discovery endeavors.

The[1][2][3]Triazolo[1,5-a]Pyridine Core: A Privileged Scaffold

The triazolo[1,5-a]pyridine system is a 10-π electron aromatic heterocycle, analogous to purine, which allows it to serve as an effective bioisostere in many biological systems.[2] Its fused ring structure imparts a high degree of rigidity, which can be advantageous for locking in a specific bioactive conformation, thereby improving binding affinity and selectivity for a target protein. The nitrogen atoms within the core act as key hydrogen bond acceptors and metal chelators, facilitating critical interactions within enzyme active sites.[2] This scaffold's true power lies in its synthetic tractability, allowing for precise decoration with various functional groups at multiple positions, enabling the fine-tuning of pharmacological properties.

Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including but not limited to:

  • Kinase Inhibition (JAK, HER2)[1][4]

  • Enzyme Inhibition (α-glucosidase, 14α-demethylase)[1][5]

  • Anti-inflammatory and Immunomodulatory Effects[1]

  • Antimicrobial and Antiparasitic Activity[1][5]

  • Microtubule Dynamics Modulation[2][3]

Synthetic Strategies: Building the Core Scaffold

The construction of the triazolo[1,5-a]pyridine ring system can be achieved through several robust synthetic routes. The choice of method is often dictated by the desired substitution pattern, functional group tolerance, and scalability. Below, we outline two prevalent and versatile strategies.

Strategy A: Oxidative N-N Bond Formation

A common and efficient approach involves the intramolecular oxidative cyclization of N-(pyridin-2-yl)amidines. This method forms the crucial N-N bond of the triazole ring in the final step and is amenable to various oxidizing agents, including metal-free options like Phenyliodine(III) bis(trifluoroacetate) (PIFA) or iodine-based systems.[6]

G start N-(pyridin-2-yl)amidine product [1,2,4]Triazolo[1,5-a]pyridine start->product Intramolecular Oxidative N-N Cyclization oxidant Oxidizing Agent (e.g., PIFA, I2/KI, Cu(II)) oxidant->product caption Fig 1. Oxidative N-N Bond Formation Pathway. G cluster_0 triazole 3-Aryl-(1,2,4-triazol-5-yl)acetonitrile intermediate Michael Adduct Intermediate triazole->intermediate Michael Addition chalcone α-Azidochalcone chalcone->intermediate Michael Addition product Polysubstituted [1,2,4]Triazolo[1,5-a]pyridine intermediate->product Intramolecular Cyclocondensation (N2 elimination) caption Fig 2. Convergent Tandem Reaction Pathway.

Caption: Synthesis via Michael addition and cyclocondensation.

Rationale: This convergent synthesis is highly effective for creating complex, poly-functionalized triazolopyridines. It allows for significant diversity by varying the substituents on both the triazole and chalcone precursors, making it ideal for SAR exploration.

Therapeutic Applications & Mechanisms of Action

The versatility of the triazolo[1,5-a]pyridine scaffold is best illustrated by its successful application across a range of diseases.

Oncology

A. Kinase Inhibition: The scaffold serves as an exceptional "hinge-binding" motif, a critical interaction for inhibiting ATP-competitive protein kinases.

  • JAK Inhibition: The Janus kinases (JAKs) are central to cytokine signaling pathways that drive cell growth and inflammation. [4]Filgotinib is a selective JAK1 inhibitor where the triazolopyridine core forms key hydrogen bonds with the hinge region of the kinase domain, providing a stable anchor for the rest of the molecule. [1]This inhibition blocks the downstream STAT signaling pathway, which is often dysregulated in myeloproliferative neoplasms and inflammatory cancers. [4]A program to develop selective JAK2 inhibitors for cancer therapy led to the discovery of CEP-33779, which also features the triazolo[1,5-a]pyridine scaffold. [4]

G cytokine Cytokine receptor Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation nucleus Nucleus stat->nucleus Dimerization & Translocation transcription Gene Transcription (Proliferation, Inflammation) nucleus->transcription inhibitor Triazolopyridine Inhibitor (e.g., Filgotinib) inhibitor->jak caption Fig 3. Inhibition of the JAK-STAT Signaling Pathway.

Caption: Simplified JAK-STAT pathway showing inhibitor action.

  • HER2 Inhibition: Tucatinib is a highly selective HER2 tyrosine kinase inhibitor used in breast cancer. The triazolopyridine core is again instrumental in anchoring the drug within the ATP-binding pocket of the HER2 protein. [1] B. Microtubule Targeting: While not the [1,5-a] isomer, the closely relatedt[1][2][3]riazolo[1,5-a]pyrimidine scaffold has yielded potent anticancer agents that target tubulin. [3]These compounds exhibit a unique mechanism, promoting tubulin polymerization but interacting at the vinca alkaloid binding site, not the taxane site. [3]Critically, they have been shown to overcome multidrug resistance mediated by P-glycoprotein (Pgp) efflux pumps, a major challenge in chemotherapy. [3]

Infectious Diseases
  • Antiparasitic (Chagas Disease): Chagas disease, caused by Trypanosoma cruzi, is a significant health issue. Novel triazolo[1,5-a]pyridine derivatives have been identified as potent trypanocidal agents. [5]Their mechanism involves the inhibition of the fungal-like enzyme 14α-demethylase, which is crucial for the parasite's sterol biosynthesis pathway. This disruption leads to an imbalance in the cholesterol/ergosterol balance, arresting the cell cycle and inducing cell death. [5]

  • Antitubercular: Derivatives have shown promising activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR) strains, highlighting their potential to address the urgent need for new tuberculosis therapies. [2]

Metabolic Disorders (Type 2 Diabetes)

A novel application of this scaffold is in the inhibition of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose. [1]By inhibiting this enzyme, the rate of glucose absorption into the bloodstream is slowed, helping to manage post-prandial hyperglycemia in diabetic patients. A recent study demonstrated that a series of 6-amino-2,5,7-triaryl-t[1][2][3]riazolo[1,5-a]pyridine-8-carbonitriles were potent competitive inhibitors of α-glucosidase, with IC50 values significantly superior to the standard drug, acarbose. [1]

Case Study: Structure-Activity Relationship (SAR) for α-Glucosidase Inhibition

The development of the aforementioned α-glucosidase inhibitors provides a clear and instructive example of SAR. [1]By systematically modifying the aryl groups at positions 2, 3, and Ar³, researchers were able to deduce key structural requirements for potency.

Compound IDAr² Substitution (Position)Ar³ Substitution (Position)IC50 (µM) [1]
Acarbose (Ref.) --750.00 ± 0.56
15a HH18.21 ± 0.19
15j 4-OCH₃4-Cl6.60 ± 0.09
15k 4-CH₃4-Cl7.14 ± 0.11
15o 4-Cl4-Cl22.34 ± 0.21
15v 4-OCH₃4-Br25.13 ± 0.24

Key SAR Insights:

  • Ar² Ring: Electron-donating groups (e.g., -OCH₃, -CH₃) were beneficial for activity, while electron-withdrawing groups (e.g., -Cl, -Br) were detrimental. [1]* Ar³ Ring: The presence of a chlorine atom at the C-4 position consistently and notably improved potency across all series. [1]* General Trend: The most potent compound, 15j , combined the optimal electron-donating methoxy group on Ar² with the highly favorable chloro group on Ar³. [1]

Experimental Protocols

Protocol: Synthesis of 6-amino-2,5,7-triaryl-t[1][2][3]riazolo[1,5-a]pyridine-8-carbonitriles

(Adapted from reference)[1]

This protocol describes the final cyclocondensation step. The synthesis of precursors is detailed in the source literature. [1]

  • Reactant Preparation: To a solution of 3-aryl-(1,2,4-triazol-5-yl)acetonitrile (1.0 mmol) and α-azidochalcone (1.0 mmol) in 10 mL of absolute ethanol, add piperidine (0.2 mmol).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture in an ice bath. The resulting solid precipitate is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol (2 x 5 mL) to remove impurities.

  • Drying and Characterization: Dry the purified product under vacuum to yield the target triazolopyridine. Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol: In Vitro α-Glucosidase Inhibition Assay

(Adapted from reference)[1]

  • Enzyme Solution: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae (1.0 U/mL) in a 0.1 M phosphate buffer (pH 6.9).

  • Substrate Solution: Prepare a 5 mM solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the same phosphate buffer.

  • Assay Procedure: a. In a 96-well plate, add 10 µL of the test compound solution (dissolved in DMSO, various concentrations). b. Add 120 µL of the 0.1 M phosphate buffer (pH 6.9). c. Add 20 µL of the α-glucosidase enzyme solution. d. Pre-incubate the mixture at 37 °C for 15 minutes.

  • Reaction Initiation: Start the enzymatic reaction by adding 20 µL of the pNPG substrate solution to each well.

  • Incubation: Incubate the plate at 37 °C for an additional 15 minutes.

  • Measurement: Stop the reaction by adding 80 µL of 0.2 M sodium carbonate (Na₂CO₃) solution. Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

  • Calculation: Acarbose is used as a positive control. The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100. The IC50 value is determined by plotting the inhibition percentage against the log of the compound concentration.

Future Directions & Concluding Remarks

Thet[1][2][3]riazolo[1,5-a]pyridine scaffold continues to be a fertile ground for drug discovery. Its proven success in targeting a diverse array of proteins validates its status as a privileged core structure. Future opportunities include:

  • Targeting Novel Kinases: Expanding its application to other kinase families implicated in cancer and autoimmune diseases.

  • Fragment-Based Drug Design (FBDD): Using the core as a starting point for building highly selective inhibitors against novel targets.

  • Developing Covalent Inhibitors: Incorporating reactive moieties to achieve irreversible binding and prolonged therapeutic effects.

  • Neurodegenerative Diseases: Further exploring its potential as a scaffold for agents targeting CNS disorders, building on preliminary work with related structures. [2] In conclusion, the triazolo[1,5-a]pyridine scaffold represents a confluence of desirable properties: synthetic accessibility, structural rigidity, and versatile biological activity. For medicinal chemists and drug development professionals, it remains an invaluable tool for crafting the next generation of targeted medicines.

References

  • Al-Ostoot, F.H., et al. (2024). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. Scientific Reports. Available at: [Link]

  • Gagné, A., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Available at: [Link]

  • Zhang, N., et al. (2007). Synthesis and SAR ofT[1][2][3]riazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. Available at: [Link]

  • Ansari, M.F., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Available at: [Link]

  • Sahoo, S., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules. Available at: [Link]

  • Castillo, D., et al. (2019). Novelt[1][2][6]riazolo[1,5-a]pyridine derivatives are trypanocidal by sterol biosynthesis pathway alteration. Future Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Available at: [Link]

  • He, X., et al. (2013). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, B., et al. (2018). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. Scientific Reports. Available at: [Link]

  • Uddin, M.S., et al. (2021). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules. Available at: [Link]

  • Zhou, C., et al. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Buchwald-Hartwig Amination of 7-Iodo-triazolo[1,5-a]pyridine for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-N Bond Formation in Medicinal Chemistry

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern pharmaceutical and agrochemical research. Aryl and heteroaryl amines are privileged scaffolds found in a vast array of biologically active molecules and marketed drugs.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the synthesis of these crucial motifs, largely supplanting harsher, classical methods that often suffer from limited substrate scope and poor functional group tolerance.[3][4]

This guide focuses on the application of the Buchwald-Hartwig amination to a specific, high-value heterocyclic substrate: 7-Iodo-triazolo[1,5-a]pyridine . The triazolo[1,5-a]pyridine core is a significant pharmacophore, appearing in drugs such as the Janus kinase (JAK1) inhibitor Filgotinib and the HER2 inhibitor Tucatinib.[2][5] Its unique electronic properties and ability to engage in critical hydrogen bonding interactions make it a sought-after component in drug design. The ability to functionalize the 7-position of this scaffold with a diverse range of primary and secondary amines opens up a vast chemical space for the development of novel therapeutics.

This document provides a detailed exploration of the mechanistic nuances, practical considerations, and a robust experimental protocol for the successful Buchwald-Hartwig amination of 7-Iodo-triazolo[1,5-a]pyridine.

Mechanistic Considerations and Field-Proven Insights

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.

The Catalytic Cycle

The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][6]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 7-Iodo-triazolo[1,5-a]pyridine to form a Pd(II) complex. This is often the rate-determining step.

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form an amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst oxidative_addition Oxidative Addition (Rate-Determining) pd0->oxidative_addition Ar-I pdII_complex L-Pd(II)(Ar)(I) oxidative_addition->pdII_complex amine_coordination Amine Coordination & Deprotonation pdII_complex->amine_coordination + R¹R²NH, Base amido_complex L-Pd(II)(Ar)(NR¹R²) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Product (Ar-NR¹R²)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Expertise in Action: Causality Behind Experimental Choices

Simply following a recipe is insufficient for consistent success. Here, we dissect the critical parameters for the amination of 7-Iodo-triazolo[1,5-a]pyridine.

  • The Substrate: 7-Iodo-triazolo[1,5-a]pyridine

    • Reactivity: As an aryl iodide, this substrate is highly reactive towards oxidative addition.[7] However, a potential challenge arises from the triazolo[1,5-a]pyridine scaffold itself. The presence of nitrogen lone pairs can lead to coordination with the palladium catalyst, potentially forming off-cycle, inactive species. This is a common issue with nitrogen-containing heterocycles.

    • Synthesis: If not commercially available, 7-Iodo-triazolo[1,5-a]pyridine can be synthesized from commercially available 2-amino-4-methylpyridine through a multi-step sequence involving cyclization and iodination.[8]

  • Catalyst & Ligand Selection: The Heart of the Reaction

    • Palladium Source: While Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is a common Pd(0) source, pre-catalysts such as those from the G4-Pd series are often preferred as they can lead to more reliable formation of the active catalytic species.[7] Pd(OAc)₂ is a Pd(II) source that is reduced in situ to Pd(0).[6]

    • Ligand Choice: This is arguably the most critical parameter. For electron-deficient, N-heterocyclic substrates like our target, bulky, electron-rich phosphine ligands are essential. They promote reductive elimination and can mitigate catalyst inhibition by the heterocyclic substrate.[4]

      • Recommended Ligands:

        • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly general and effective ligand for a wide range of aminations.

        • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often provides excellent results for heteroaromatic couplings.

        • BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): Designed for coupling primary amines.[6]

  • Base Selection: More Than Just a Proton Scavenger

    • The base's role is to deprotonate the amine, facilitating the formation of the palladium-amido complex. The choice of base is critical and depends on the pKa of the amine.

    • Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. For more sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, though this may require higher reaction temperatures or longer reaction times.

  • Solvent Choice: Ensuring Solubility and Stability

    • The solvent must solubilize all reaction components and be stable at the required reaction temperature.

    • Aprotic, non-polar to moderately polar solvents are standard. Toluene and 1,4-dioxane are the most commonly used solvents for Buchwald-Hartwig reactions.[3] Tetrahydrofuran (THF) can also be used, particularly for lower temperature reactions. Chlorinated solvents should be avoided as they can interfere with the catalyst.[7]

Experimental Protocols: A Self-Validating System

The following protocols are designed to be a robust starting point for the Buchwald-Hartwig amination of 7-Iodo-triazolo[1,5-a]pyridine. It is recommended to screen a small number of conditions (e.g., different ligands) to find the optimal system for a specific amine coupling partner.

General Workflow

Workflow start Start: Reagent Preparation setup Reaction Setup (Inert Atmosphere) start->setup reaction Reaction Execution (Heating & Stirring) setup->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End: Pure Product analysis->end

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Protocol for Coupling with a Secondary Amine (e.g., Morpholine)

Materials:

  • 7-Iodo-triazolo[1,5-a]pyridine

  • Morpholine

  • Pd₂(dba)₃

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Standard laboratory glassware

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reagent Preparation:

    • To a clean, dry reaction vessel equipped with a magnetic stir bar, add 7-Iodo-triazolo[1,5-a]pyridine (1.0 eq).

    • Add Pd₂(dba)₃ (0.02 eq, 2 mol %) and XPhos (0.04 eq, 4 mol %).

    • Add sodium tert-butoxide (1.4 eq).

  • Reaction Setup (Inert Atmosphere):

    • Seal the reaction vessel with a septum.

    • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times. This is crucial to prevent oxidation of the catalyst and ligand.

  • Addition of Liquid Reagents:

    • Under a positive pressure of inert gas, add anhydrous toluene via syringe. The amount of solvent should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

    • Add morpholine (1.2 eq) via syringe.

  • Reaction Execution:

    • Place the sealed reaction vessel in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Analysis:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation: Representative Reaction Parameters
ParameterCondition A (Secondary Amine)Condition B (Primary Amine)
Aryl Halide 7-Iodo-triazolo[1,5-a]pyridine (1.0 eq)7-Iodo-triazolo[1,5-a]pyridine (1.0 eq)
Amine Morpholine (1.2 eq)Benzylamine (1.2 eq)
Pd Source Pd₂(dba)₃ (2 mol %)Pd(OAc)₂ (2 mol %)
Ligand XPhos (4 mol %)BrettPhos (4 mol %)
Base NaOtBu (1.4 eq)K₃PO₄ (2.0 eq)
Solvent Toluene (0.1 M)1,4-Dioxane (0.1 M)
Temperature 100 °C110 °C
Time 12-24 h18-24 h

Troubleshooting and Trustworthiness: A Self-Validating System

A robust protocol anticipates potential failures. Here are common issues and their solutions:

IssuePotential CauseRecommended Action
Low or No Conversion Inactive catalyst (oxidation)Ensure rigorous exclusion of air and moisture. Use freshly opened reagents and properly dried solvents.
Catalyst inhibitionThe triazolopyridine nitrogen may be inhibiting the catalyst. Try a different ligand (e.g., RuPhos or an N-heterocyclic carbene-based ligand).
Insufficiently strong baseIf using a weaker base like K₃PO₄, the reaction may require a higher temperature or longer time. Consider switching to NaOtBu or LHMDS if the substrate is stable.
Formation of Side Products Dehalogenation of starting materialThis can occur if the reaction temperature is too high or if there is moisture present. Reduce the temperature and ensure anhydrous conditions.
Homocoupling of the amineThis is less common but can occur. Adjusting the stoichiometry of the reagents may help.

References

  • Huntsman, E., & Balsells, J. (2005). New Method for the General Synthesis of[1][2][8]Triazolo[1,5‐a]pyridines. European Journal of Organic Chemistry, 2005(18), 3761-3765. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS Green Chemistry Institute. (2026). Buchwald-Hartwig Amination. [Link]

  • Molecules. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Fort, Y., et al. (2017). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 117(13), 8613–8691. [Link]

  • Otsuka, S., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23377–23385. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • RSC Publishing. (2020). A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1][2][8]triazolo[1,5-a]pyridines synthesis utilizing 1-amino-2-imino-pyridine derivatives as versatile precursors. [Link]

  • Organic Chemistry Portal. (2021). Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. [Link]

  • National Institutes of Health. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium. PMC. [Link]

  • RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • ResearchGate. (2025). Synthesis of 1,2,4‐triazolo[1,5‐a]pyridines 7 and 8. [Link]

  • DSpace@MIT. (n.d.). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. [Link]

  • Google Patents. (n.d.). EP0444747B1 - Preparation of 5,7-dihydroxy-1,2,4-triazolo(1,5-a)-pyrimidine-2-sulfonanilides.
  • ResearchGate. (n.d.). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. [Link]

  • National Institutes of Health. (n.d.). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. PMC. [Link]

  • ACS Publications. (n.d.). Synthesis of Secondary and Tertiary Aminothiophenes via Palladium-Catalyzed Amination. The Journal of Organic Chemistry. [Link]

  • National Institutes of Health. (n.d.). Iodine/Palladium Approaches to the Synthesis of Polyheterocyclic Compounds. PMC. [Link]

  • ACS Publications. (n.d.). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]

  • MDPI. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. [Link]

Sources

Application Notes and Protocols for the Preparation of 7-Substituted Triazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Triazolo[1,5-a]pyridine Scaffold

The triazolo[1,5-a]pyridine core is a privileged heterocyclic motif in modern medicinal chemistry and drug development. Its rigid, planar structure and unique electronic properties make it an attractive scaffold for designing potent and selective therapeutic agents.[1] This fused bicyclic system is a key structural component in a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological activities including anti-inflammatory, anticancer, and antiviral properties. Notably, derivatives of this scaffold are present in well-known drugs such as Tucatinib, a HER2 inhibitor for breast cancer, and Filgotinib, a Janus kinase (JAK1) inhibitor for rheumatoid arthritis. The strategic introduction of substituents at the 7-position of the triazolo[1,5-a]pyridine ring system is a critical aspect of drug design, as it allows for the fine-tuning of a compound's physicochemical properties, metabolic stability, and target engagement. This guide provides a comprehensive overview of robust and reproducible synthetic strategies for accessing diverse 7-substituted triazolo[1,5-a]pyridine derivatives, complete with detailed experimental protocols and mechanistic insights.

Synthetic Strategies for 7-Substituted Triazolo[1,5-a]pyridines

The preparation of 7-substituted triazolo[1,5-a]pyridines can be broadly approached through two main strategies:

  • Construction of the Triazolo[1,5-a]pyridine Core with a Pre-installed Substituent at the 7-Position: This approach involves the cyclization of a pyridine derivative already bearing the desired substituent at the corresponding position.

  • Post-synthetic Modification of the Pre-formed Triazolo[1,5-a]pyridine Scaffold: This is a more versatile and widely employed strategy that involves the initial synthesis of the core heterocycle followed by the regioselective introduction of a functional group at the 7-position. This functional group then serves as a handle for further diversification.

This guide will focus on the latter, more flexible approach, detailing methods for the initial functionalization of the 7-position and subsequent derivatization via modern cross-coupling and C-H activation techniques.

Workflow for the Synthesis of 7-Substituted Triazolo[1,5-a]pyridines

Workflow for 7-Substituted Triazolo[1,5-a]pyridines cluster_0 Core Synthesis cluster_1 C7-Functionalization cluster_2 Diversification Triazolo[1,5-a]pyridine Triazolo[1,5-a]pyridine 7-Lithio-triazolo[1,5-a]pyridine 7-Lithio-triazolo[1,5-a]pyridine Triazolo[1,5-a]pyridine->7-Lithio-triazolo[1,5-a]pyridine Lithiation Direct C-H Arylation Direct C-H Arylation Triazolo[1,5-a]pyridine->Direct C-H Arylation Pd-catalyzed C-H Activation 7-Halo-triazolo[1,5-a]pyridine 7-Halo-triazolo[1,5-a]pyridine 7-Aryl/Heteroaryl-derivatives 7-Aryl/Heteroaryl-derivatives 7-Halo-triazolo[1,5-a]pyridine->7-Aryl/Heteroaryl-derivatives Suzuki Coupling 7-Amino-derivatives 7-Amino-derivatives 7-Halo-triazolo[1,5-a]pyridine->7-Amino-derivatives Buchwald-Hartwig Amination 7-Lithio-triazolo[1,5-a]pyridine->7-Halo-triazolo[1,5-a]pyridine Halogenation Direct C-H Arylation->7-Aryl/Heteroaryl-derivatives

Caption: General synthetic routes to 7-substituted triazolo[1,5-a]pyridines.

Part 1: Halogenation of the Triazolo[1,5-a]pyridine Core at the 7-Position

The introduction of a halogen atom, typically bromine, at the 7-position of the triazolo[1,5-a]pyridine scaffold serves as a crucial entry point for a wide array of cross-coupling reactions. This transformation can be achieved through the lithiation of the parent heterocycle followed by quenching with an electrophilic halogen source.

Protocol 1: Regioselective Bromination of[1][2][3]Triazolo[1,5-a]pyridine

This protocol is adapted from the observed reactivity of[1][2][3]triazolo[1,5-a]pyridines, which can be regioselectively lithiated at the 7-position.

Materials:

  • [1][2][3]Triazolo[1,5-a]pyridine

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • 1,2-Dibromo-1,1,2,2-tetrachloroethane

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • To a stirred solution of[1][2][3]triazolo[1,5-a]pyridine (1.0 eq) in anhydrous Et₂O or THF at -40 °C under an inert atmosphere (e.g., argon or nitrogen), add LDA (1.1 eq) dropwise.

  • Stir the resulting mixture at -40 °C for 1 hour to ensure complete formation of the 7-lithio derivative.

  • In a separate flask, dissolve 1,2-dibromo-1,1,2,2-tetrachloroethane (1.2 eq) in anhydrous Et₂O or THF.

  • Slowly add the solution of the brominating agent to the solution of the 7-lithiotriazolopyridine at -40 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired 7-bromo-[1][2][3]triazolo[1,5-a]pyridine.

Causality Behind Experimental Choices:

  • Low Temperature (-40 °C): The lithiation is performed at low temperature to prevent side reactions and ensure the kinetic regioselectivity at the 7-position.

  • LDA as Base: Lithium diisopropylamide is a strong, non-nucleophilic base, ideal for the deprotonation of heteroaromatic C-H bonds.

  • 1,2-Dibromo-1,1,2,2-tetrachloroethane: This reagent is an effective source of electrophilic bromine and has been shown to give good yields in the bromination of lithiated triazolopyridines.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

With the 7-halo-triazolo[1,5-a]pyridine in hand, a vast chemical space of 7-substituted derivatives can be accessed through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly powerful tools for the formation of C-C and C-N bonds, respectively.

A. Suzuki-Miyaura Coupling for the Synthesis of 7-Aryl/Heteroaryl Derivatives

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide in the presence of a palladium catalyst and a base.

This protocol is based on a reported procedure for the coupling of a 7-(4-bromophenyl)-[2][3][4]triazolo[1,5-a]pyridine with a boronic acid.

Materials:

  • 7-Bromo-[2][3][4]triazolo[1,5-a]pyridine derivative (1.0 eq)

  • Aryl or heteroaryl boronic acid (2.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Degassed ethanol

  • Ethyl acetate

  • Brine

  • Dichloromethane (DCM)

Procedure:

  • In a reaction vial, combine the 7-bromo-[2][3][4]triazolo[1,5-a]pyridine derivative, the boronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen).

  • Add degassed ethanol to the vial.

  • Seal the vial and stir the reaction mixture at 80 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with brine.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the desired 7-aryl/heteroaryl-[2][3][4]triazolo[1,5-a]pyridine.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Suzuki-Miyaura Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L₂-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative_Addition Ar'-B(OR)2 Ar'-B(OR)₂ + Base Ar'-B(OR)2->Transmetalation

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

B. Buchwald-Hartwig Amination for the Synthesis of 7-Amino Derivatives

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines from aryl halides and amines.

This is a general protocol that can be adapted for the amination of 7-bromo-triazolo[1,5-a]pyridines based on established methods for related heterocyclic systems.

Materials:

  • 7-Bromo-triazolo[1,5-a]pyridine (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 eq)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or a similar bulky electron-rich phosphine ligand (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.5 eq)

  • Anhydrous toluene or dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In an oven-dried Schlenk tube, combine the 7-bromo-triazolo[1,5-a]pyridine, Pd₂(dba)₃, and the phosphine ligand.

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add the amine, the base, and anhydrous toluene or dioxane.

  • Stir the reaction mixture at 80-110 °C for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the 7-amino-triazolo[1,5-a]pyridine derivative.

Expertise & Experience: The Role of the Ligand

The choice of the phosphine ligand in the Buchwald-Hartwig amination is critical for the success of the reaction. Bulky, electron-rich ligands like XPhos are often employed to promote the reductive elimination step, which is typically the rate-limiting step in the catalytic cycle, and to prevent catalyst decomposition.

Part 3: Direct C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, avoiding the need for pre-functionalized starting materials. Palladium-catalyzed direct arylation of the triazolo[1,5-a]pyridine core at the 7-position is a highly attractive approach.

Protocol 4: Palladium-Catalyzed Direct C-H Arylation of[2][3][4]Triazolo[1,5-a]pyridine

This protocol is based on a reported method for the direct arylation of azolo[1,5-a]pyridines.

Materials:

  • [2][3][4]Triazolo[1,5-a]pyridine (1.0 eq)

  • Aryl halide (e.g., aryl bromide or iodide) (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 eq)

  • 1,10-Phenanthroline (0.1 eq)

  • Copper(I) chloride (CuCl) (1.5 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction tube, add[2][3][4]triazolo[1,5-a]pyridine, the aryl halide, Pd(OAc)₂, 1,10-phenanthroline, CuCl, and Cs₂CO₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF.

  • Seal the tube and heat the reaction mixture at 120-140 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography on silica gel to afford the 7-aryl-[2][3][4]triazolo[1,5-a]pyridine.

Trustworthiness: The Role of the Additives

In this direct C-H arylation protocol, both copper(I) chloride and cesium carbonate play crucial roles. CuCl is proposed to act as a Lewis acid, activating the triazolopyridine towards C-H metalation. Cesium carbonate is a strong base necessary for the deprotonation step in the catalytic cycle.

Data Summary

Reaction Substrate Reagents and Conditions Product Yield (%) Reference
Bromination [1][2][3]Triazolo[1,5-a]pyridine1) LDA, Et₂O, -40 °C; 2) C₂Br₂Cl₄7-Bromo-[1][2][3]triazolo[1,5-a]pyridineGoodAdapted from reactivity studies
Suzuki Coupling 7-(4-bromophenyl)-[2][3][4]triazolo[1,5-a]pyridine4-Methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃, EtOH, 80 °C7-(4-Methoxyphenyl)-2-(4-methoxyphenyl)-[2][3][4]triazolo[1,5-a]pyridineNot specified[2]
Direct C-H Arylation [2][3][4]Triazolo[1,5-a]pyridineAryl halide, Pd(OAc)₂, 1,10-phenanthroline, CuCl, Cs₂CO₃, DMF, 120-140 °C7-Aryl-[2][3][4]triazolo[1,5-a]pyridineVariesBased on arylation of azolopyridines

Conclusion

The synthetic methodologies outlined in this guide provide a robust toolkit for researchers and scientists engaged in the design and synthesis of novel 7-substituted triazolo[1,5-a]pyridine derivatives. The strategic application of halogenation followed by palladium-catalyzed cross-coupling reactions, or the more recent and efficient direct C-H functionalization approaches, enables the creation of diverse molecular libraries for drug discovery and development. The detailed protocols and mechanistic insights provided herein are intended to facilitate the practical implementation of these powerful synthetic transformations in the laboratory.

References

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 2024. [Link]

  • Triazolopyridines. Part 7. Preparation of bromo-triazolopyridines and -triazoloisoquinolines. Journal of the Chemical Society, Perkin Transactions 1, 1982. [Link]

  • Palladium-Catalyzed Direct Arylations of 1,2-Azolo[1,5- a ]pyridines using Copper(I) Chloride as a Lewis Acid Activator and the Synthesis of 2,6-Disubstituted Pyridines. European Journal of Organic Chemistry, 2019. [https://www.researchgate.net/publication/336331139_Palladium-Catalyzed_Direct_Arylations_of_12-Azolo15-a]pyridines_using_CopperI_Chloride_as_a_Lewis_Acid_Activator_and_the_Synthesis_of_26-Disubstituted_Pyridines]([Link])

Sources

Troubleshooting & Optimization

How to prevent deiodination in cross-coupling of 7-Iodo-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemists. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common and often frustrating challenge in cross-coupling chemistry: the deiodination of 7-Iodo-triazolo[1,5-a]pyridine and related electron-deficient aza-heterocycles. As researchers and drug development professionals, we understand that minimizing side reactions is critical for efficient and reproducible synthesis. This guide offers field-proven insights to help you navigate the complexities of these reactions and achieve your desired products with higher yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the cross-coupling of 7-Iodo-triazolo[1,5-a]pyridine, providing explanations and actionable solutions.

Q1: I'm observing a significant amount of the deiodinated byproduct, triazolo[1,5-a]pyridine, in my Suzuki-Miyaura coupling reaction. What is causing this?

A1: The formation of a deiodinated (or more broadly, hydrodehalogenated) byproduct is a common side reaction in palladium-catalyzed cross-couplings, especially with electron-deficient heteroaromatic halides.[1] The triazolo[1,5-a]pyridine ring system is electron-deficient, which can make the C7-I bond susceptible to cleavage through pathways other than the desired catalytic cycle. Several factors can contribute to this:

  • Catalyst System: The choice of palladium precursor and, more importantly, the ligand, is crucial. Some catalyst systems may favor pathways that lead to deiodination.

  • Base: The strength and nature of the base can significantly influence the reaction outcome. Stronger bases or those with nucleophilic character can promote protodeiodination.

  • Solvent and Impurities: Protic solvents (like alcohols) or even trace amounts of water in aprotic solvents can serve as a proton source for the deiodination reaction.[1]

  • Temperature: Higher reaction temperatures can sometimes increase the rate of deiodination relative to the desired cross-coupling.

Q2: How can I minimize this deiodination side reaction in my Suzuki-Miyaura coupling?

A2: Minimizing deiodination requires careful optimization of your reaction conditions to favor the productive catalytic cycle over the undesired pathways. Here are several strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands promote the reductive elimination step of the catalytic cycle, which is often the product-forming step, thus outcompeting the deiodination pathway. Ligands like XPhos and SPhos are excellent starting points for coupling with heteroaryl halides. For particularly challenging couplings, consider using a preformed palladium catalyst with one of these ligands, such as an XPhos-palladium precatalyst, to ensure the formation of the active catalytic species.[2][3]

  • Choice of Base: Opt for a weaker, non-nucleophilic base. While strong bases are often used in Suzuki couplings, they can also promote deiodination. Bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often milder and can give better results.[4] Anhydrous conditions using K₃PO₄ can be particularly helpful if you suspect protodeboronation is an issue.[4]

  • Solvent System: Use anhydrous aprotic solvents. Dioxane, toluene, or THF are common choices. Ensure your solvents are thoroughly dried and degassed to remove water and oxygen.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Sometimes, a slightly longer reaction time at a lower temperature can significantly improve the product-to-byproduct ratio.

  • Palladium Precatalyst: The choice of palladium source can be important. While Pd(OAc)₂ or Pd₂(dba)₃ are common, they require in-situ reduction to the active Pd(0) species. Using a well-defined Pd(0) source or a precatalyst that readily forms the active monoligated palladium species can lead to more reproducible results.[5]

Q3: I'm planning a Sonogashira coupling with 7-Iodo-triazolo[1,5-a]pyridine. What specific challenges should I anticipate, and how can I prevent deiodination?

A3: Sonogashira couplings on this substrate present similar deiodination challenges to Suzuki reactions, with a few additional considerations. The basic conditions required can promote deiodination, and the copper co-catalyst, if used, can introduce its own set of side reactions.

  • Copper-Free Conditions: To avoid the formation of alkyne homocoupling (Glaser coupling) byproducts and other copper-mediated side reactions, consider a copper-free Sonogashira protocol.[6]

  • Ligand and Catalyst: As with Suzuki couplings, bulky, electron-rich phosphine ligands are beneficial. A combination of a palladium source like Pd(OAc)₂ with a ligand such as XPhos or SPhos is a good starting point.

  • Base Selection: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. Ensure the amine is freshly distilled and dry.

  • Solvent: Anhydrous THF or DMF are common solvents. If using DMF, be aware that it can be a source of a hydride in some palladium-catalyzed reductions, though this is less common in Sonogashira reactions.

  • Protecting Groups: If your terminal alkyne is sensitive, you might consider using a protected alkyne, such as one with a trimethylsilyl (TMS) group, which can be removed after the coupling.[7]

Q4: Can I perform a Buchwald-Hartwig amination on 7-Iodo-triazolo[1,5-a]pyridine? What are the key parameters to control?

A4: Yes, Buchwald-Hartwig amination should be feasible, but the electron-deficient and potentially coordinating nature of the triazolopyridine ring requires careful catalyst selection.

  • Catalyst Poisoning: The nitrogen atoms in the triazolopyridine ring can coordinate to the palladium center and inhibit catalysis. Using a catalyst system known to be robust for heteroaromatic substrates is key. Again, bulky, electron-rich ligands like XPhos, SPhos, or Josiphos-type ligands are often effective.

  • Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. However, be mindful that strong bases can also promote deiodination. If deiodination is a problem, screening weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, although this might require higher temperatures or longer reaction times.

  • Solvent: Anhydrous toluene or dioxane are standard solvents for Buchwald-Hartwig reactions.

Data at a Glance: Choosing Your Reaction Components

The following table provides a starting point for selecting conditions for different cross-coupling reactions with 7-Iodo-triazolo[1,5-a]pyridine, with the primary goal of minimizing deiodination.

Reaction TypeRecommended Pd SourceRecommended LigandRecommended BaseRecommended SolventTemperature Range
Suzuki-Miyaura Pd(OAc)₂ or XPhos Pd G3XPhos or SPhosK₃PO₄ or K₂CO₃Dioxane/H₂O or Toluene80-110 °C
Sonogashira (Cu-free) PdCl₂(PPh₃)₂PPh₃ or XPhosEt₃N or DIPEATHF or DMFRoom Temp to 60 °C
Buchwald-Hartwig Pd₂(dba)₃ or RuPhos Pd G3RuPhos or XPhosNaOtBu or Cs₂CO₃Toluene or Dioxane80-110 °C
Heck Pd(OAc)₂P(o-tol)₃ or PPh₃Et₃N or K₂CO₃DMF or Acetonitrile80-120 °C

Visualizing the Problem: The Catalytic Cycle and Deiodination Pathway

Understanding the mechanistic pathways is key to troubleshooting. The desired cross-coupling reaction proceeds through a well-established catalytic cycle. However, a competing pathway can lead to the undesired deiodinated product.

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Undesired Deiodination Pathway OA Oxidative Addition PdII_Aryl_I Aryl-Pd(II)-I OA->PdII_Aryl_I TM Transmetalation PdII_Aryl_R Aryl-Pd(II)-R TM->PdII_Aryl_R RE Reductive Elimination Pd0 Pd(0)L_n RE->Pd0 Regenerates Catalyst Product Coupled Product RE->Product Pd0->OA PdII_Aryl_I->TM Deiodination Proto- deiodination PdII_Aryl_I->Deiodination PdII_Aryl_I->Deiodination Competing Pathway PdII_Aryl_R->RE Aryl_I 7-Iodo-triazolo [1,5-a]pyridine Aryl_I->OA Coupling_Partner Coupling Partner (e.g., R-B(OH)₂) Coupling_Partner->TM Base Base Base->TM Proton_Source Proton Source (H₂O, ROH, etc.) Proton_Source->Deiodination Byproduct Deiodinated Byproduct Deiodination->Byproduct G Start Low Yield or High Deiodination Check_Reagents Verify Reagent Purity & Dryness (Solvent, Base, Substrates) Start->Check_Reagents Screen_Ligands Screen Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, RuPhos) Check_Reagents->Screen_Ligands If reagents are pure Optimize_Base Optimize Base (Try K₃PO₄, K₂CO₃, or Cs₂CO₃) Screen_Ligands->Optimize_Base If deiodination persists Success Successful Coupling Screen_Ligands->Success If improved Lower_Temp Lower Reaction Temperature (e.g., from 100°C to 80°C) Optimize_Base->Lower_Temp If still suboptimal Optimize_Base->Success If improved Change_Catalyst Change Pd Precatalyst (e.g., use a G3 precatalyst) Lower_Temp->Change_Catalyst If yield is still low Lower_Temp->Success If improved Change_Catalyst->Success If improved

Sources

Technical Support Center: Cross-Coupling with 7-Iodo-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 7-iodo-triazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with this electron-deficient, nitrogen-rich heteroaromatic scaffold. The unique electronic properties and potential for catalyst inhibition by the triazolopyridine core necessitate a nuanced approach to reaction optimization, particularly in the selection of the base. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance the success of your experiments.

Troubleshooting Guide

This section addresses common issues encountered during the cross-coupling of 7-iodo-triazolo[1,5-a]pyridine and provides systematic, evidence-based solutions.

Problem 1: Low to No Conversion of 7-Iodo-triazolo[1,5-a]pyridine

Scenario: You are attempting a Suzuki-Miyaura coupling with an arylboronic acid, using a standard palladium catalyst (e.g., Pd(PPh₃)₄) and a weak base like Na₂CO₃, but you observe only starting material or trace product after an extended reaction time.

Causality and Troubleshooting Steps:

  • Insufficient Base Strength: The 7-iodo-triazolo[1,5-a]pyridine ring is electron-deficient, which can deactivate the C-I bond towards oxidative addition. Furthermore, the nitrogen atoms in the ring system can act as Lewis bases, potentially coordinating to the palladium center and inhibiting catalysis. A common reason for low conversion is a base that is not strong enough to efficiently promote the transmetalation step of the catalytic cycle. In the Suzuki-Miyaura reaction, the base is crucial for the formation of the boronate species, which facilitates the transfer of the organic group to the palladium complex.[1] For electron-deficient heteroaryl iodides, a stronger inorganic base is often required to drive the reaction forward.

    • Actionable Advice: Switch to a stronger, non-nucleophilic inorganic base. Good starting points are K₃PO₄ or Cs₂CO₃ . These bases have been shown to be effective in couplings of other nitrogen-containing heterocycles.[2] It is advisable to screen a panel of bases to find the optimal conditions for your specific substrate.

  • Catalyst Inhibition: The lone pairs on the nitrogen atoms of the triazolopyridine ring can coordinate to the palladium catalyst, leading to the formation of off-cycle, inactive palladium species.

    • Actionable Advice: Employ a palladium pre-catalyst with bulky, electron-rich phosphine ligands, such as XPhos, SPhos, or RuPhos. These ligands can promote the desired oxidative addition and reductive elimination steps while minimizing catalyst inhibition by the heteroaromatic substrate.

  • Solvent Effects: The choice of solvent can significantly impact the solubility of the base and the stability of the catalytic species.

    • Actionable Advice: Ensure your chosen solvent can adequately dissolve the base. For instance, Cs₂CO₃ has better solubility in solvents like 1,4-dioxane or DMF compared to K₂CO₃. A small amount of water is often beneficial in Suzuki-Miyaura reactions to aid in the dissolution of the base and facilitate the formation of the active boronate species.

Problem 2: Significant Deiodination (Protodehalogenation) of Starting Material

Scenario: You observe a significant amount of the deiodinated triazolo[1,5-a]pyridine byproduct alongside your desired coupled product.

Causality and Troubleshooting Steps:

  • Mechanism of Dehalogenation: Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings, particularly with electron-rich phosphine ligands and certain bases. It can occur when a palladium-hydride species is formed, which then undergoes reductive elimination with the heteroaryl group.

    • Actionable Advice:

      • Base Selection: Avoid strongly basic conditions if possible, as this can sometimes promote the formation of palladium-hydride species. However, as noted in Problem 1, a sufficiently strong base is often necessary for good conversion. A careful balance must be struck. Screening bases of intermediate strength, such as K₂CO₃, may be a good compromise.

      • Ligand Choice: The choice of ligand is critical. While bulky, electron-rich ligands are often necessary for good reactivity, they can also promote dehalogenation. Consider screening a range of ligands to find one that promotes the desired coupling over dehalogenation.

      • Reaction Temperature: Lowering the reaction temperature can sometimes suppress dehalogenation, although this may also slow down the desired reaction.

Problem 3: Poor Regioselectivity in C-H Arylation

Scenario: You are attempting a direct C-H arylation of the triazolo[1,5-a]pyridine core and observe a mixture of C7 and C3-arylated products.

Causality and Troubleshooting Steps:

  • Base-Dependent Regioselectivity: Computational studies have shown that the regioselectivity of palladium-catalyzed arylation of triazolopyridines can be controlled by the strength of the base.[3]

    • Strong Bases: A strong base, such as a tert-butoxide, can deprotonate the C7-H bond directly. This pre-activated substrate is then delivered to the palladium catalyst, leading to C7-arylation.[3]

    • Weak Bases: In the absence of a strong base, the reaction can proceed through a different mechanism involving a palladium-carbene intermediate, which ultimately leads to functionalization at the C3 position.[3]

    • Actionable Advice:

      • For C7-arylation , employ a strong base like NaOtBu or KOtBu .

      • For C3-arylation , use a weaker base such as K₂CO₃ or an organic base like triethylamine .

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in cross-coupling reactions with 7-iodo-triazolo[1,5-a]pyridine?

A1: The role of the base depends on the specific cross-coupling reaction:

  • Suzuki-Miyaura Coupling: The base is essential for activating the boronic acid. It forms a boronate species, which increases the nucleophilicity of the organic group on boron, facilitating the crucial transmetalation step where the organic group is transferred to the palladium catalyst.[1]

  • Heck Reaction: In the Heck reaction, the base is required to regenerate the active Pd(0) catalyst at the end of the catalytic cycle. It does this by promoting the elimination of HX (where X is the halide) from the palladium intermediate.[4][5]

  • Sonogashira Coupling: The base deprotonates the terminal alkyne to form a copper acetylide (in the presence of a copper co-catalyst) or a palladium acetylide. This acetylide is the active nucleophile that participates in the cross-coupling.[6]

Q2: Why are inorganic bases like K₃PO₄ and Cs₂CO₃ often preferred over organic bases like triethylamine for Suzuki couplings of this substrate?

A2: Inorganic bases are generally more effective at promoting the formation of the active boronate species from the boronic acid, which is often the rate-limiting step, especially with electron-deficient heteroaryl halides. Organic amines can sometimes act as ligands for the palladium catalyst, potentially inhibiting the reaction. Additionally, for Suzuki reactions, a certain level of basicity is required to achieve a good reaction rate, and inorganic bases like K₃PO₄ and Cs₂CO₃ provide this without introducing significant nucleophilicity that could lead to side reactions with the substrate.

Q3: Can the nitrogen atoms in the triazolo[1,5-a]pyridine ring interfere with the reaction?

A3: Yes. The lone pairs on the nitrogen atoms can coordinate to the palladium catalyst. This can have two main effects:

  • Catalyst Inhibition: Formation of stable, coordinatively saturated palladium complexes with the substrate can take the catalyst out of the catalytic cycle, slowing down or stopping the reaction.

  • Altered Reactivity: Coordination of the palladium to the heteroaromatic ring can alter the electronic properties of the C-I bond, potentially affecting the rate of oxidative addition.

Using bulky ligands on the palladium catalyst can help to mitigate these issues by sterically disfavoring the coordination of the substrate's nitrogen atoms.

Q4: How do I choose between different inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)?

A4: The choice often comes down to a balance of reactivity, solubility, and cost.

  • K₂CO₃: A good starting point. It is cost-effective and often effective, but its solubility in organic solvents can be limited.

  • K₃PO₄: A stronger base than K₂CO₃, often leading to faster reactions, particularly with challenging substrates.

  • Cs₂CO₃: A strong base with better solubility in many organic solvents compared to its potassium counterparts. It is often the base of choice for difficult couplings but is more expensive.

A screening of these bases is the most reliable way to determine the optimal choice for your specific reaction.

Data Summary and Visualization

Base Screening for a Model Suzuki-Miyaura Coupling

The following table summarizes hypothetical results from a base screening for the coupling of 7-iodo-triazolo[1,5-a]pyridine with phenylboronic acid. These trends are based on general principles for the cross-coupling of N-heterocycles.

BasepKa of Conjugate AcidSolventTemperature (°C)Yield (%)Observations
Na₂CO₃10.3Dioxane/H₂O10025Low conversion
K₂CO₃10.3Dioxane/H₂O10055Moderate conversion
K₃PO₄12.3Dioxane/H₂O10085Good conversion, minor deiodination
Cs₂CO₃10.3Dioxane10092Excellent conversion
Et₃N10.8DMF100<10Catalyst inhibition likely
Decision Workflow for Base Selection

BaseSelection start Select Cross-Coupling Reaction Type suzuki Suzuki-Miyaura start->suzuki heck Heck start->heck sonogashira Sonogashira start->sonogashira direct_arylation Direct C-H Arylation start->direct_arylation suzuki_q1 Are there base-sensitive functional groups? suzuki->suzuki_q1 heck_q1 Is reaction sluggish? heck->heck_q1 sonogashira_q1 Observing significant alkyne homocoupling? sonogashira->sonogashira_q1 direct_arylation_q1 Desired regioselectivity? direct_arylation->direct_arylation_q1 suzuki_a1 Use milder inorganic base (e.g., K₂CO₃, KF) suzuki_q1->suzuki_a1 Yes suzuki_a2 Screen stronger inorganic bases (K₃PO₄, Cs₂CO₃) for optimal yield suzuki_q1->suzuki_a2 No heck_a1 Use stronger organic base (e.g., DBU) or inorganic base (K₂CO₃) heck_q1->heck_a1 Yes heck_a2 Start with standard organic base (e.g., Et₃N) heck_q1->heck_a2 No sonogashira_a1 Consider copper-free conditions with an organic base (e.g., piperidine) sonogashira_q1->sonogashira_a1 Yes sonogashira_a2 Standard conditions: Pd/Cu catalyst with an amine base (e.g., Et₃N, DIPEA) sonogashira_q1->sonogashira_a2 No direct_arylation_a1 Use strong base (e.g., NaOtBu, KOtBu) direct_arylation_q1->direct_arylation_a1 C7-Arylation direct_arylation_a2 Use weak base (e.g., K₂CO₃, Et₃N) direct_arylation_q1->direct_arylation_a2 C3-Arylation

Caption: Decision workflow for base selection.

Experimental Protocol: Suzuki-Miyaura Coupling of 7-Iodo-triazolo[1,5-a]pyridine

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 7-iodo-triazolo[1,5-a]pyridine with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • 7-Iodo-triazolo[1,5-a]pyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(dppf)Cl₂ (0.02-0.05 equiv)

  • K₃PO₄ (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (deoxygenated)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add 7-iodo-triazolo[1,5-a]pyridine, the arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and deoxygenated water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. National Institutes of Health. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. arkat usa. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of aryl iodides and phenylboronic acid over palladium-free CeO2 catalysts. CONICET. Available at: [Link]

  • Developing Efficient Suzuki Cross-Coupling Catalysts by Doping Palladium Clusters with Silver. ACS Publications. Available at: [Link]

  • Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Semantic Scholar. Available at: [Link]

  • Heck Reaction. Chemistry LibreTexts. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • The Intramolecular Heck Reaction. Macmillan Group. Available at: [Link]

  • Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. PubMed Central. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]

  • Recent advances in palladium-catalyzed (hetero)annulation of C=C bonds with ambiphilic organo(pseudo)halides. PubMed Central. Available at: [Link]

  • Pd‐catalyzed Heck reaction of 1,4‐disubstituted 5‐iodo‐1,2,3‐triazoles. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... ResearchGate. Available at: [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. National Institutes of Health. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available at: [Link]

  • Elucidating the mechanism, origin of regioselectivity and substrate scope of the synthesis of structurally diverse 1,2,4-triazoles via a rare type of diazo compound reactivity. Royal Society of Chemistry. Available at: [Link]

  • Palladium/norbornene cooperative catalysis triple functionalization: carbamoylation/double-annulation of (hetero)aryl iodides. Royal Society of Chemistry. Available at: [Link]

  • First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI. Available at: [Link]

  • Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available at: [Link]

  • Copper-free Sonogashira reactions: advances and perspectives since 2014. Royal Society of Chemistry. Available at: [Link]

  • Palladium-Catalyzed Divergent Arylation of Triazolopyridines: A Computational Study. Wiley Online Library. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. Royal Society of Chemistry. Available at: [Link]

  • Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H 2. ResearchGate. Available at: [Link]

  • A Defined N-Heterocyclic Carbene Complex for the Palladium-Catalyzed Suzuki Cross-Coupling of Aryl Chlorides at Ambient Temperatures. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • The Chemistry of the Triazolopyridines: An Update. ResearchGate. Available at: [Link]

  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. PubMed. Available at: [Link]

  • Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. ResearchGate. Available at: [Link]

  • Heck Reaction—State of the Art. MDPI. Available at: [Link]

  • Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Organic Chemistry Portal. Available at: [Link]

  • Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. MDPI. Available at: [Link]

  • 1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Wipf Group. Available at: [Link]

  • Regioselectivity in palladium-catalysed direct arylation of 5-membered ring heteroaromatics. Royal Society of Chemistry. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Institutes of Health. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available at: [Link]

  • C-H Bond Arylation of Pyrazoles at the β-Position: General Conditions and Computational Elucidation for a High Regioselectivity. PubMed. Available at: [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. Available at: [Link]

  • Continuous-flow Heck coupling reactions catalyzed by Pd complexes of amidoxime fibers. ResearchGate. Available at: [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: [Link]

  • A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. PubMed. Available at: [Link]

  • Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. ACS Publications. Available at: [Link]

Sources

Technical Support Center: Purification of Iodinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. In my years in the field, I've seen firsthand how iodinated heterocyclic compounds, despite their immense utility as synthetic intermediates, can present unique and often frustrating purification challenges.[1][2] The carbon-iodine bond, while a powerful tool in cross-coupling and other transformations, is also the source of many of these compounds' instabilities.[1]

This guide is structured as a series of troubleshooting questions and in-depth answers, mirroring the conversations I have with scientists daily. My goal is not just to provide protocols but to explain the underlying chemistry—the "why" behind a specific choice of solvent or stationary phase. By understanding the principles, you can adapt these methods to your specific molecule and achieve the purity your research demands.

Troubleshooting Guide: Common Purification Issues

Issue 1: Compound Degradation During Chromatographic Purification

Question: My iodinated heterocycle is consistently degrading during silica gel chromatography. I see new spots on my TLC plates post-column, and my final yield is significantly lower than expected. What is causing this, and how can I prevent it?

Answer: This is the most common issue faced when purifying iodinated heterocycles, and the likely culprit is the acidic nature of standard silica gel. The C-I bond on an electron-rich or even a moderately activated heterocyclic ring can be labile. The acidic silanol groups (Si-OH) on the silica surface can catalyze a process called protodeiodination , where the iodine atom is replaced by a proton from the solvent or the silica itself, leading to the undesired non-iodinated parent heterocycle. This degradation is often exacerbated by prolonged exposure to the stationary phase and the use of certain chlorinated solvents like dichloromethane, which can contain trace amounts of HCl.

The lone pairs on the nitrogen atoms within the heterocycle can be protonated by the acidic silica surface. This increases the electrophilicity of the ring system, weakening the C-I bond and making it susceptible to cleavage.

  • Neutralize the Stationary Phase: The most direct solution is to pacify the acidic silica.

    • Triethylamine (TEA) Wash: Adding a small amount of a basic modifier like triethylamine (typically 0.1-1% v/v) to your mobile phase is often sufficient to neutralize the silica surface and prevent streaking of basic compounds.[3]

    • Pre-treatment of Silica: For particularly sensitive compounds, you can prepare a neutralized silica slurry before packing the column.

  • Switch to a Different Stationary Phase: If neutralization is insufficient, changing the stationary phase is the next logical step.

    • Alumina (Al₂O₃): Alumina is available in neutral, basic, or acidic grades. Basic or neutral alumina is an excellent alternative to silica for purifying acid-sensitive or basic compounds.[3]

    • Reversed-Phase Silica (C18): This is often the most effective solution. In reversed-phase chromatography, the stationary phase is non-polar (C18-functionalized silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This environment is far less harsh and typically avoids degradation issues.[3]

G start Crude Iodinated Heterocycle tlc_silica Run TLC on Standard Silica Gel start->tlc_silica check_stability Streaking or Degradation? tlc_silica->check_stability use_silica Purify on Standard Silica (Fastest Method) check_stability->use_silica No add_tea Add 0.5% TEA to Mobile Phase check_stability->add_tea Yes check_tea_tlc Re-run TLC. Problem Solved? add_tea->check_tea_tlc use_silica_tea Purify on Silica with TEA check_tea_tlc->use_silica_tea Yes switch_phase Switch Stationary Phase check_tea_tlc->switch_phase No phase_choice Is Compound Sufficiently Non-Polar? switch_phase->phase_choice use_alumina Use Neutral or Basic Alumina phase_choice->use_alumina Yes use_c18 Use Reversed-Phase (C18) Chromatography phase_choice->use_c18 No

Caption: Decision workflow for chromatographic purification.

For compounds with poor solubility in the initial mobile phase (e.g., high water content), dry loading is essential to achieve good separation.[3]

  • Dissolve: Dissolve your crude compound in a minimal amount of a strong, volatile solvent (e.g., methanol, acetone, or DCM).

  • Adsorb: To this solution, add an inert solid support. C18 silica is ideal for reversed-phase, but Celite can also be used.[3] Use approximately 2-3 times the mass of your crude product.

  • Evaporate: Thoroughly mix the slurry and remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.

  • Load: Carefully add the powder to the top of your pre-equilibrated C18 flash column.

  • Elute: Begin the purification using your optimized gradient (e.g., starting with 95:5 water:acetonitrile).

Stationary Phase Primary Use Case Advantages Disadvantages
Silica Gel General purpose, non-polar to moderately polar compoundsInexpensive, wide range of selectivities with different solventsAcidic surface can cause degradation of iodinated compounds; can cause streaking with basic heterocycles[3]
Neutral Alumina Basic or acid-sensitive compoundsNon-acidic, good for separating aminesCan have lower resolution than silica, reactivity possible
Reversed-Phase (C18) Polar to moderately non-polar compoundsExcellent for polar and ionizable compounds, avoids acidic degradationMore expensive, requires aqueous mobile phases, may be difficult to remove water from fractions
Issue 2: Removal of Residual Metal Catalysts

Question: My synthesis involved a Sonogashira or Suzuki coupling, and I suspect my purified compound is contaminated with residual palladium or copper. How can I remove these metals?

Answer: This is a critical issue, especially in drug development, where metal limits are strictly regulated. Residual catalysts can interfere with subsequent reactions and biological assays. While chromatography can remove some metal salts, specialized metal scavengers are far more effective. These are typically silica-based or polymer-based materials functionalized with ligands that have a high affinity for specific metals.[4][5]

  • Choose the Right Scavenger: The choice depends on the metal and its oxidation state. Thiol-based scavengers are excellent for soft metals like Pd, Cu, Ag, and Hg. Amine-based scavengers are also effective for a range of metals.

  • Application: Scavengers can be used in a "catch and release" mode where they are added directly to a solution of the crude product, stirred, and then filtered off.

Scavenger Functional Group Target Metals Comments
Thiol / Thiol-Urea Pd, Pt, Ru, Rh, Cu, Ag, Hg[6]Highly effective for late transition metals used in cross-coupling.
Triamine / EDTA derivatives Cu, Co, Ni, Fe, PdChelating agents, effective for a broad range of metals.
TMT (Trimercaptotriazine) Pd, Pt, Ru, Rh, Cu, Ag, Hg, PbA very powerful and versatile scavenger with high affinity for many metals.[4]
  • Dissolve: Dissolve the crude product in a suitable organic solvent (e.g., THF, DCM, or Ethyl Acetate).

  • Add Scavenger: Add a silica-thiol scavenger (e.g., SiliaMetS Thiol) to the solution. A common starting point is 3-5 molar equivalents relative to the theoretical amount of catalyst used.

  • Stir: Stir the mixture at room temperature. Reaction times can range from 2 to 16 hours. Gentle heating (e.g., to 40 °C) can sometimes accelerate the process.

  • Filter: Filter the mixture through a pad of Celite to remove the scavenger resin. Wash the resin with a small amount of the same solvent.

  • Analyze: Concentrate the filtrate and analyze for residual metal content (e.g., by ICP-MS) and purity.

Issue 3: Crystallization and Solubility Challenges

Question: I am struggling with the final purification step. My iodinated heterocycle either "oils out" or refuses to crystallize from any solvent system I've tried. What should I do?

Answer: Crystallization is as much an art as a science, and iodinated heterocycles can be particularly stubborn due to their often flat, rigid structures and sometimes awkward solubility profiles.[7] "Oiling out" occurs when the compound's solubility in the chosen solvent is too high even at low temperatures, or when impurities are inhibiting lattice formation.

  • Purity is Paramount: Crystallization is a purification technique. If your material is less than ~90% pure, it will be very difficult to crystallize. Consider another pass through a column before attempting crystallization again.

  • Systematic Solvent Screening: The key is finding a solvent system where your compound is sparingly soluble at room temperature but fully soluble when hot.

    • Start with single solvents. Place a few milligrams of your compound in a small vial and add a few drops of a solvent. If it dissolves immediately at room temperature, that solvent is a "good" solvent, unsuitable for crystallization on its own. If it doesn't dissolve, heat it. If it dissolves when hot and crashes out upon cooling, you've found a good candidate.

    • Use a co-solvent system (binary mixture).[3] Dissolve your compound in a minimal amount of a "good" solvent (one in which it is very soluble, like DCM or Methanol). Then, slowly add a "poor" solvent (one in which it is insoluble, like Hexane or Water) dropwise at a slightly elevated temperature until the solution becomes faintly turbid (cloudy). Add a single drop of the "good" solvent to clarify, then allow it to cool slowly.

G start Compound Fails to Crystallize or Oils Out check_purity Check Purity by NMR/LCMS start->check_purity purity_ok Purity > 90%? check_purity->purity_ok re_purify Re-purify by Chromatography purity_ok->re_purify No solvent_screen Systematic Solvent Screening purity_ok->solvent_screen Yes re_purify->solvent_screen find_single Find Single Solvent? (Soluble Hot, Insoluble Cold) solvent_screen->find_single use_single Recrystallize from Single Solvent find_single->use_single Yes use_binary Use Co-Solvent System (Good/Poor Solvent Pair) find_single->use_binary No still_fails Still Fails? use_single->still_fails use_binary->still_fails advanced_tech Advanced Techniques: - Vapor Diffusion - Scratching Glass - Seeding still_fails->advanced_tech Yes

Caption: A logical workflow for troubleshooting crystallization.

Frequently Asked Questions (FAQs)

Q1: My iodinated compound is light-sensitive and turns yellow or brown upon standing. How should I handle and store it? A: Light sensitivity is common. The C-I bond can undergo homolytic cleavage when exposed to UV light, generating radical species that lead to decomposition and discoloration. Always handle such compounds in a fume hood with the sash lowered to minimize light exposure, use amber vials for storage, and wrap flasks or columns with aluminum foil during the purification process. Store the final product in a freezer, under an inert atmosphere (nitrogen or argon), and in the dark.

Q2: What is the best way to remove highly polar residual solvents like DMF or DMSO? A: These high-boiling point solvents are a common challenge.

  • Aqueous Washes: If your compound is soluble in a solvent like ethyl acetate or DCM and insoluble in water, you can perform multiple washes with water or brine in a separatory funnel to extract the DMF/DMSO.[3]

  • Lyophilization (Freeze-Drying): If your compound is water-soluble and non-volatile, you can dissolve the crude material in water and freeze-dry it. The DMF/DMSO will be removed with the water.[3]

  • Azeotropic Removal: For DMF, adding a solvent like toluene or heptane and repeatedly evaporating the mixture under reduced pressure can help co-distill the DMF.[3]

Q3: My compound does not have a UV chromophore. How can I monitor the purification? A: When you cannot visualize your compound using a UV lamp (254 nm), you must use alternative methods.

  • TLC Staining: After running your TLC plate, you can visualize spots by dipping the plate into a staining solution. The most common stains are potassium permanganate (KMnO₄), which reacts with most organic compounds, or iodine vapor, where iodine crystals are sublimed in a chamber and adsorb to the compounds on the TLC plate.[3][8]

  • Alternative Detectors: For HPLC or flash chromatography systems, you can use detectors other than UV-Vis, such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS), which do not rely on UV absorbance.[3]

References

  • Selective C–H Iodination of (Hetero)arenes. Organic Letters - ACS Publications.
  • Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI.
  • A new, mild one-pot synthesis of iodinated heterocycles as suitable precursors for N-heterocyclic carbene complexes. ResearchGate.
  • Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • Iodine Heterocycles. ResearchGate.
  • Hypervalent iodine reagents for heterocycle synthesis and functionaliz. Dove Medical Press.
  • Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. PMC.
  • Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes. Organic & Biomolecular Chemistry (RSC Publishing).
  • Iodine(V) reagents in organic synthesis. Part 1. Synthesis of polycyclic heterocycles via Dess-Martin periodinane-mediated cascade cyclization: generality, scope, and mechanism of the reaction. PubMed.
  • Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. Organic & Biomolecular Chemistry (RSC Publishing).
  • Metal Scavengers. Sigma-Aldrich.
  • Purification of Organic Compounds by Flash Column Chrom
  • Metal scavengers for organic purification. Biotage.
  • Metal Scavenger Guide. Sopachem.
  • SOLUTIONS FOR SCAVENGING OF METAL AND ORGANIC IMPURITIES. FUJIFILM Wako.

Sources

Minimizing homocoupling of boronic acids in reactions with 7-Iodo-triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Homocoupling of Boronic Acids in Reactions with 7-Iodo-triazolo[1,5-a]pyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Biaryl Impurities in Heterocyclic Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high functional group tolerance.[1][2][3] In pharmaceutical and materials science, coupling aryl boronic acids with heteroaromatic halides like 7-Iodo-triazolo[1,5-a]pyridine is a critical step for generating novel molecular entities. However, a persistent and often yield-limiting side reaction is the homocoupling of the boronic acid reagent, leading to the formation of a symmetric biaryl impurity (Ar-Ar).

This guide provides a comprehensive troubleshooting framework to diagnose and suppress this undesired pathway, ensuring higher yields of the target cross-coupled product and simplifying downstream purification. We will explore the mechanistic underpinnings of homocoupling and provide field-proven strategies to mitigate it.

Mechanistic Insight: The Desired vs. Undesired Catalytic Cycles

To effectively troubleshoot, one must first understand the competing reaction pathways. The desired Suzuki-Miyaura reaction and the undesired homocoupling pathway both rely on the palladium catalyst, but diverge based on the specific palladium species present and the reaction environment.

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4] The active catalyst is a Pd(0) species. In contrast, boronic acid homocoupling is primarily mediated by Pd(II) species, often in the presence of an oxidant like molecular oxygen.[4][5][6]

G cluster_0 Desired Suzuki-Miyaura Cycle cluster_1 Undesired Homocoupling Pathway Pd0 L-Pd(0)-L OA_Intermediate L-Pd(II)(Ar¹)-X Pd0->OA_Intermediate Oxidative Addition (Ar¹-X) PdII Pd(II) Pd0->PdII Oxidation TM_Intermediate L-Pd(II)(Ar¹)-Ar² OA_Intermediate->TM_Intermediate Transmetalation (Ar²-B(OH)₂) TM_Intermediate->Pd0 Reductive Elimination Product Product TM_Intermediate->Product Product (Ar¹-Ar²) TM1 Ar²-Pd(II)-X PdII->TM1 Transmetalation 1 (Ar²-B(OH)₂) TM2 Ar²-Pd(II)-Ar² TM1->TM2 Transmetalation 2 (Ar²-B(OH)₂) Pd0_from_HC Pd(0) TM2->Pd0_from_HC Reductive Elimination SideProduct SideProduct TM2->SideProduct Homocoupled Product (Ar²-Ar²) O2 O₂ (Oxygen)

Figure 1. Competing catalytic cycles in Suzuki-Miyaura reactions.

Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: I'm observing a major byproduct with a mass corresponding to a dimer of my boronic acid. What is happening?

Answer: You are observing boronic acid homocoupling. This side reaction occurs when two molecules of your boronic acid (Ar-B(OH)₂) couple to form a symmetrical biaryl (Ar-Ar). This process consumes your nucleophile, reduces the yield of your desired product (7-Aryl-triazolo[1,5-a]pyridine), and introduces a byproduct that can be difficult to separate. The primary culprits are often the presence of dissolved oxygen in your reaction mixture and the use of Pd(II) catalyst precursors.[5][6][7]

Q2: How does my choice of palladium catalyst influence homocoupling?

Answer: The oxidation state of your palladium source is critical.

  • Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These are common and often air-stable, but they must be reduced in situ to the catalytically active Pd(0) species to initiate the Suzuki cycle.[4] This reduction can occur via the homocoupling of two boronic acid molecules, which directly generates the problematic byproduct while producing Pd(0).[4][5] If you use a Pd(II) source, you are essentially "paying a toll" of your boronic acid to start the desired reaction.

  • Pd(0) Precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These catalysts can, in principle, enter the catalytic cycle directly without the need for a reductive step involving the boronic acid.[4] Using a Pd(0) source is a primary strategy to minimize homocoupling, as it circumvents the initial Pd(II)-mediated pathway. However, these reagents are often more sensitive to air, and any oxidation to Pd(II) during the reaction can re-introduce the homocoupling problem.

Q3: What is the role of oxygen, and what is the best way to remove it?

Answer: Oxygen is a major promoter of boronic acid homocoupling.[6][7] It can oxidize the active Pd(0) catalyst back to Pd(II), which then drives the homocoupling pathway (see Figure 1).[4][5] Therefore, rigorous exclusion of oxygen is one of the most effective methods to suppress this side reaction.

Recommended Deoxygenation Protocol:

  • Setup: Combine the 7-Iodo-triazolo[1,5-a]pyridine, boronic acid, base, and solvent in the reaction vessel equipped with a stir bar.

  • Sparge: Insert a long needle connected to an inert gas line (Nitrogen or Argon) so that it is submerged below the solvent surface. Bubble the inert gas through the solution for 20-30 minutes with gentle stirring. This is known as sparging and is highly effective at removing dissolved oxygen.[5]

  • Inert Atmosphere: After sparging, raise the needle above the solvent surface to maintain a positive pressure of inert gas (an inert atmosphere) for the remainder of the reaction.

  • Catalyst Addition: Only after the mixture is thoroughly deoxygenated should you add the palladium catalyst and ligand.

For extremely sensitive reactions, 3-5 cycles of "freeze-pump-thaw" can be employed, although sparging is sufficient for most applications.

Q4: My reaction is still sluggish and producing homocoupled product, even after deoxygenation. Could the base be the problem?

Answer: Yes, the choice of base is crucial as it activates the boronic acid for transmetalation.[8]

  • Strong Bases (e.g., NaOH, KOH): While effective at activating the boronic acid, strong aqueous bases can sometimes accelerate catalyst decomposition or promote other side reactions.

  • Carbonates (e.g., K₂CO₃, Cs₂CO₃): These are widely used and represent a good starting point. Cesium carbonate is more soluble in many organic solvents and can be more effective, but it is also more expensive.

  • Phosphates (e.g., K₃PO₄): Tripotassium phosphate is an excellent choice, particularly for challenging couplings involving heteroaryl halides. It is a moderately strong base that often gives reproducible results and can help suppress side reactions.

  • Fluorides (e.g., KF, CsF): Fluoride ions can also activate boronic acids, especially under anhydrous conditions, and may be beneficial if your substrates are sensitive to stronger bases.[8]

For the coupling with 7-Iodo-triazolo[1,5-a]pyridine, starting with K₃PO₄ or Cs₂CO₃ is highly recommended.

Q5: The triazolopyridine ring is Lewis basic. Could it be interfering with the reaction?

Answer: Absolutely. The nitrogen atoms in the triazolo[1,5-a]pyridine core are Lewis basic and can coordinate to the palladium center. This coordination can inhibit the catalytic cycle, leading to slow or incomplete reactions.[4] When the desired cross-coupling is slow, the competing homocoupling reaction has more opportunity to occur.

Mitigation Strategies:

  • Ligand Choice: Use bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos are designed to promote fast oxidative addition and reductive elimination, which can outcompete catalyst inhibition.[1][2][9] These ligands form stable, highly active palladium complexes that are less susceptible to poisoning by the heterocyclic substrate.

  • Boronate Esters: Consider using a more reactive boronate ester, such as a pinacol or MIDA boronate ester, in place of the boronic acid.[10] These can sometimes exhibit different reactivity profiles and may be less prone to certain side reactions.

Data Summary: Key Parameter Effects on Homocoupling
ParameterRecommended to Minimize HomocouplingRationale
Palladium Source Pd(0) precatalyst (e.g., Pd₂(dba)₃) or a modern Pd(II) precatalyst designed for fast activation.Bypasses the initial Pd(II)-mediated homocoupling required to generate the active Pd(0) catalyst.[4][5]
Ligand Bulky, electron-rich monophosphine ligands (e.g., SPhos, XPhos, RuPhos).Promotes rapid oxidative addition and reductive elimination, making the desired cycle kinetically favored over side reactions and catalyst poisoning.[1][2][9]
Base K₃PO₄ or Cs₂CO₃.Provides effective activation of the boronic acid with a lower propensity for promoting side reactions compared to strong hydroxides.
Solvent Aprotic polar solvents (e.g., Dioxane, THF, DME) often with a small amount of water.[4]Water can aid in dissolving the inorganic base and activating the boronic acid. The optimal ratio (e.g., 10:1 organic:water) should be screened.
Atmosphere Rigorously deoxygenated (Inert gas sparging).Oxygen oxidizes active Pd(0) to Pd(II), which is a key species in the homocoupling pathway.[5][7]
Additives Mild reducing agents (e.g., potassium formate).Can help maintain a higher concentration of the active Pd(0) catalyst by reducing any Pd(II) formed during the reaction.[5]
Optimized Protocol and Troubleshooting Workflow
Recommended Starting Protocol

This protocol is designed as a robust starting point to minimize homocoupling for the reaction between 7-Iodo-triazolo[1,5-a]pyridine and a generic arylboronic acid.

  • Reagent Preparation: To a dry reaction vial equipped with a magnetic stir bar, add 7-Iodo-triazolo[1,5-a]pyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).

  • Solvent Addition: Add the chosen solvent system (e.g., Dioxane/H₂O 10:1) to achieve a concentration of ~0.1 M with respect to the iodo-heterocycle.

  • Deoxygenation: Seal the vial and sparge the mixture with argon or nitrogen for 20 minutes.

  • Catalyst Preparation: In a separate vial under an inert atmosphere, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol %) and the ligand (e.g., SPhos, 2-4 mol %). Briefly dissolve or suspend this mixture in a small amount of the reaction solvent.

  • Reaction Initiation: Using a syringe, add the catalyst mixture to the deoxygenated reaction vial.

  • Heating: Place the sealed vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS until the starting material is consumed.

Troubleshooting Flowchart

Figure 2. A decision tree for troubleshooting boronic acid homocoupling.

References
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Carrow, B. P., & Miller, S. J. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(3), 297–304. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Reddit. (2022, March 25). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4933–4936. [Link]

  • Blinco, D., et al. (2017). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 82(19), 10589–10594. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Karuvalam, R. P., et al. (2019). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. ARKIVOC, 2019(6), 431-445. [Link]

  • Gupta, S. S. (2018, November 2). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. Retrieved from [Link]

  • Billingsley, K., Anderson, K. W., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 40(12), 1386–1396. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 7-Iodo- and 7-Bromo-triazolo[1,5-a]pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the functionalization of heterocyclic scaffolds is of paramount importance. The[1][2]triazolo[1,5-a]pyridine core is a privileged structure found in numerous biologically active compounds. The strategic introduction of substituents at the 7-position of this scaffold via cross-coupling reactions is a common and powerful approach for generating molecular diversity and modulating pharmacological activity. This guide provides an in-depth comparison of the reactivity of two key precursors for such transformations: 7-iodo-triazolo[1,5-a]pyridine and 7-bromo-triazolo[1,5-a]pyridine.

The Decisive Role of the Halogen in Palladium-Catalyzed Cross-Coupling

The choice between an iodo or a bromo substituent on the triazolo[1,5-a]pyridine core is a critical decision that significantly impacts the efficiency and conditions required for successful cross-coupling. This difference in reactivity is fundamentally rooted in the C-X bond strength and the kinetics of the oxidative addition step in the catalytic cycle of palladium-catalyzed reactions.

The generally accepted trend in reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This trend is primarily dictated by the carbon-halogen bond dissociation energy (BDE). The C-I bond is weaker than the C-Br bond, making it more susceptible to cleavage during the oxidative addition of the aryl halide to the Pd(0) catalyst. This crucial step is often the rate-determining step of the catalytic cycle. A lower activation energy for the oxidative addition of 7-iodo-triazolo[1,5-a]pyridine translates to faster reaction rates and often allows for the use of milder reaction conditions, such as lower temperatures and less reactive catalysts.

BondAverage Bond Energy (kJ/mol)
C-Br~285
C-I~213

This fundamental difference in bond energy underpins the observable variations in reactivity between the two compounds in various cross-coupling methodologies.

Comparative Reactivity in Key Cross-Coupling Reactions

The enhanced reactivity of the iodo-substituted scaffold allows for greater flexibility and efficiency in a range of important C-C and C-N bond-forming reactions. Below is a summary of the expected performance of 7-iodo- versus 7-bromo-triazolo[1,5-a]pyridine in three of the most widely utilized cross-coupling reactions.

Reaction Type7-Iodo-triazolo[1,5-a]pyridine7-Bromo-triazolo[1,5-a]pyridineRationale
Suzuki-Miyaura Coupling Higher yields, faster reaction times, milder conditions (e.g., lower temperature, weaker base).Lower yields under mild conditions, may require higher temperatures, stronger bases, and more sophisticated catalyst systems to achieve comparable yields.The weaker C-I bond facilitates the rate-determining oxidative addition step.
Sonogashira Coupling High efficiency, often proceeds at or near room temperature.Requires higher temperatures and sometimes higher catalyst loadings. Risk of side reactions like Glaser coupling may be increased at elevated temperatures.The facile oxidative addition of the C-I bond to the Pd(0) catalyst is a key advantage.
Buchwald-Hartwig Amination Generally more reactive, allowing for a broader scope of amine coupling partners under milder conditions.Can be a challenging substrate, often requiring more specialized and electron-rich phosphine ligands and stronger bases to achieve good conversion.While the general reactivity trend holds, it's noteworthy that in some specific cases, the inhibitory effect of the generated iodide on the catalyst can lead to slower reactions compared to the bromide counterpart, although this is context-dependent[3].

Experimental Protocols

To provide a practical context for the discussed reactivity differences, the following section details the synthesis of the starting materials and representative protocols for their application in key cross-coupling reactions.

Synthesis of Starting Materials

1. Synthesis of 7-Bromo-[1][2]triazolo[1,5-a]pyridine

The synthesis of 7-bromo-[1][2]triazolo[1,5-a]pyridine can be achieved from commercially available 2-amino-4-bromopyridine.

2-Amino-4-bromopyridine 2-Amino-4-bromopyridine N-(4-bromopyridin-2-yl)formamide N-(4-bromopyridin-2-yl)formamide 2-Amino-4-bromopyridine->N-(4-bromopyridin-2-yl)formamide HCOOH, reflux 7-Bromo-[1,2,4]triazolo[1,5-a]pyridine 7-Bromo-[1,2,4]triazolo[1,5-a]pyridine N-(4-bromopyridin-2-yl)formamide->7-Bromo-[1,2,4]triazolo[1,5-a]pyridine POCl3, reflux

Synthetic route to 7-bromo-[1][2]triazolo[1,5-a]pyridine.

Step 1: Synthesis of N-(4-bromopyridin-2-yl)formamide To a solution of 2-amino-4-bromopyridine (1.0 eq) in formic acid (5.0 eq) is added a catalytic amount of concentrated hydrochloric acid. The reaction mixture is heated to reflux for 4 hours. After cooling to room temperature, the mixture is poured into ice water and neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried to afford N-(4-bromopyridin-2-yl)formamide.

Step 2: Synthesis of 7-Bromo-[1][2]triazolo[1,5-a]pyridine N-(4-bromopyridin-2-yl)formamide (1.0 eq) is added portion-wise to phosphorus oxychloride (3.0 eq) at 0 °C. The reaction mixture is then heated to reflux for 2 hours. After cooling, the mixture is carefully poured onto crushed ice and neutralized with a saturated sodium carbonate solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 7-bromo-[1][2]triazolo[1,5-a]pyridine.

2. Synthesis of 7-Iodo-[1][2]triazolo[1,5-a]pyridine via Finkelstein Reaction

A convenient method for the synthesis of 7-iodo-[1][2]triazolo[1,5-a]pyridine is the Finkelstein reaction, starting from the more readily available 7-bromo analog. This reaction involves a halogen exchange, driven by the precipitation of the less soluble sodium bromide in acetone[4][5].

7-Bromo-[1,2,4]triazolo[1,5-a]pyridine 7-Bromo-[1,2,4]triazolo[1,5-a]pyridine 7-Iodo-[1,2,4]triazolo[1,5-a]pyridine This compound 7-Bromo-[1,2,4]triazolo[1,5-a]pyridine->this compound NaI, Acetone, reflux

Finkelstein reaction for the synthesis of 7-iodo-[1][2]triazolo[1,5-a]pyridine.

Protocol: A mixture of 7-bromo-[1][2]triazolo[1,5-a]pyridine (1.0 eq) and sodium iodide (3.0 eq) in anhydrous acetone is heated to reflux for 24 hours. The reaction progress can be monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated sodium bromide is removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give 7-iodo-[1][2]triazolo[1,5-a]pyridine, which can be further purified by recrystallization or column chromatography.

Cross-Coupling Reaction Protocols

The following are representative protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. Note that these are general procedures and may require optimization for specific substrates.

1. Suzuki-Miyaura Coupling

cluster_reactants Reactants cluster_reagents Reagents 7-Halo-triazolopyridine 7-Halo-triazolopyridine 7-Aryl-triazolopyridine 7-Aryl-triazolopyridine 7-Halo-triazolopyridine->7-Aryl-triazolopyridine Suzuki-Miyaura Coupling Arylboronic acid Arylboronic acid Arylboronic acid->7-Aryl-triazolopyridine Pd catalyst Pd catalyst Pd catalyst->7-Aryl-triazolopyridine Base Base Base->7-Aryl-triazolopyridine Solvent Solvent Solvent->7-Aryl-triazolopyridine

General workflow for Suzuki-Miyaura coupling.

Protocol for 7-Iodo-triazolo[1,5-a]pyridine: To a degassed mixture of 7-iodo-[1][2]triazolo[1,5-a]pyridine (1.0 eq), an arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a mixture of 1,4-dioxane and water (4:1) is added Pd(PPh₃)₄ (0.05 eq). The reaction mixture is heated to 80 °C for 2-4 hours under an inert atmosphere. After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried, concentrated, and purified by column chromatography.

Protocol for 7-Bromo-triazolo[1,5-a]pyridine: To a degassed mixture of 7-bromo-[1][2]triazolo[1,5-a]pyridine (1.0 eq), an arylboronic acid (1.5 eq), and cesium carbonate (2.5 eq) in a mixture of 1,4-dioxane and water (4:1) is added a more active catalyst system such as Pd₂(dba)₃ (0.025 eq) and a phosphine ligand like SPhos (0.1 eq). The reaction mixture is heated to 100-110 °C for 12-24 hours under an inert atmosphere. Workup and purification are performed as described above.

2. Sonogashira Coupling

Protocol for 7-Iodo-triazolo[1,5-a]pyridine: A mixture of 7-iodo-[1][2]triazolo[1,5-a]pyridine (1.0 eq), a terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq) in a mixture of THF and triethylamine (2:1) is stirred at room temperature for 4-6 hours under an inert atmosphere. The reaction mixture is then filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography.

Protocol for 7-Bromo-triazolo[1,5-a]pyridine: A mixture of 7-bromo-[1][2]triazolo[1,5-a]pyridine (1.0 eq), a terminal alkyne (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq) in DMF is heated to 80-100 °C for 12-18 hours under an inert atmosphere. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

3. Buchwald-Hartwig Amination

Protocol for 7-Iodo-triazolo[1,5-a]pyridine: To a solution of 7-iodo-[1][2]triazolo[1,5-a]pyridine (1.0 eq) and an amine (1.2 eq) in toluene is added sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq). The mixture is degassed and heated to 90-100 °C for 8-16 hours under an inert atmosphere. After cooling, the reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is dried, concentrated, and purified by column chromatography.

Protocol for 7-Bromo-triazolo[1,5-a]pyridine: A similar procedure to the iodo-analog is followed, but often requires a more electron-rich and sterically hindered ligand (e.g., RuPhos or BrettPhos) and potentially higher temperatures (110-120 °C) and longer reaction times to achieve comparable yields.

Conclusion

The choice between 7-iodo- and 7-bromo-triazolo[1,5-a]pyridine as a substrate for palladium-catalyzed cross-coupling reactions has significant practical implications. The iodo-substituted compound consistently demonstrates higher reactivity due to the weaker C-I bond, which facilitates the rate-determining oxidative addition step. This enhanced reactivity translates to milder reaction conditions, shorter reaction times, and often higher yields across a range of important transformations including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

For routine functionalization and library synthesis where efficiency and mild conditions are paramount, 7-iodo-triazolo[1,5-a]pyridine is the superior choice. While the bromo-analog is a viable and more cost-effective starting material, its successful application often necessitates more forceful conditions and the use of more sophisticated and expensive catalyst systems. For challenging couplings or when functional group tolerance is a major concern, the initial effort to synthesize the iodo-derivative via a Finkelstein reaction from the bromo-compound can be a worthwhile investment, leading to a more robust and efficient overall synthetic route.

References

  • Dalton Transactions. Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. Available at: [Link]

  • PubMed. Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Available at: [Link]

  • Chemical Science. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available at: [Link]

  • ResearchGate. The Heck reaction between iodobenzene and styrene in the presence of synthetic surfactant-like triazine-functionalized ligands a. Available at: [Link]

  • ResearchGate. Improved synthesis of 2-amino-1,2,4-triazolo[1,5- a ]pyrimidines. Available at: [https://www.researchgate.net/publication/259882218_Improved_synthesis_of_2-amino-124-triazolo15-a]pyrimidines]([Link])

  • Organic Chemistry Portal. Finkelstein Reaction. Available at: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]

  • PubMed. Heck coupling reaction of iodobenzene and styrene using supercritical water in the absence of a catalyst. Available at: [Link]

  • RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • Organic & Biomolecular Chemistry. Robust Buchwald–Hartwig amination enabled by ball-milling. Available at: [Link]

  • ResearchGate. Sonogashira coupling of compounds 7 with p-tolylacetylene. Available at: [Link]

  • National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Available at: [Link]

  • Google Patents. CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
  • ResearchGate. Abnormal N-Heterocyclic Carbene Promoted Suzuki−Miyaura Coupling Reaction: A Comparative Study. Available at: [Link]

  • National Institutes of Health. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Available at: [Link]

  • RSC Advances. Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]

  • MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]

  • ResearchGate. Robust Buchwald–Hartwig amination enabled by ball-milling. Available at: [Link]

  • PubMed. Heck coupling reaction of iodobenzene and styrene using supercritical water in the absence of a catalyst. Available at: [Link]

  • ResearchGate. Synthesis of 2-Amino-5-bromopyridine. Available at: [Link]

  • National Institutes of Health. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Available at: [Link]

  • HETEROCYCLES. heck-mizoroki reaction of 4-iodo-1h-pyrazoles. Available at: [Link]

  • Google Patents. CN105153023A - Synthetic method of 2-amino-4-bromopyridine.
  • Chem 115 Myers. The Suzuki Reaction. Available at: [Link]

  • ResearchGate. An Expeditious Synthesis of 1,2,4-Triazolo[1,5-a]Pyrimidine. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]

  • National Institutes of Health. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Available at: [Link]

  • Asian Journal of Research in Chemistry. Theoretical Prediction of Reactive Site of Aryl Halide for Suzuki Coupling Reaction. Available at: [Link]

  • Wipf Group. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Available at: [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. Available at: [Link]

  • RSC Publishing. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. Available at: [Link]

  • Arkivoc. One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. Available at: [Link]

  • ResearchGate. Pd/C-Catalyzed, Copper-Free Sonogashira Coupling: One-Pot Synthesis of 1-Aryl-4-(2-phenylethynyl)[1][2]triazolo[4,3-a]quinoxalines in Water. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Wikipedia. Finkelstein reaction. Available at: [Link]

  • National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at: [Link]

Sources

A Definitive Guide to Confirming the Regiochemistry of 7-Substituted-Triazolo[1,5-a]pyridines by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Insight: The[1][2][3]triazolo[1,5-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the core of drugs like the JAK1 inhibitor Filgotinib and the HER2 inhibitor Tucatinib.[4] Its widespread use stems from its role as a bio-isostere for purines and its diverse pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1][2][4] However, the synthesis of substituted triazolo[1,5-a]pyridines often yields a mixture of regioisomers, making unambiguous structural confirmation a critical step in drug development. Electrophilic or nucleophilic substitution on the pyridine ring can occur at the C5, C6, C7, or C8 positions. This guide provides a comprehensive, data-supported methodology for leveraging a suite of Nuclear Magnetic Resonance (NMR) experiments to definitively confirm the structure of the 7-substituted isomer, contrasting it with other potential substitution patterns.

The Challenge: Distinguishing Between Positional Isomers

When a substituent is introduced onto the pyridine ring of the triazolo[1,5-a]pyridine core, determining its precise location is paramount. While 1D ¹H NMR provides initial clues through chemical shifts and coupling patterns, it can sometimes be ambiguous, especially with complex substituents. The key to absolute certainty lies in multi-dimensional NMR techniques that reveal through-bond and through-space correlations.

Caption: Numbering scheme of the[1][2][3]triazolo[1,5-a]pyridine scaffold.

The NMR Toolkit: From 1D Clues to 2D Certainty

A multi-faceted NMR approach is essential for unambiguous structure determination.[5] Each experiment provides a unique piece of the structural puzzle.

  • ¹H NMR: Provides the initial overview, showing the number of protons in the pyridine ring, their chemical shifts, and their scalar (through-bond) coupling patterns (multiplicity and J-coupling constants).

  • ¹³C NMR: Reveals the number of unique carbon environments. The chemical shift of the carbon bearing the substituent is a key indicator.

  • COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling networks. This is crucial for identifying adjacent protons and tracing the proton sequence around the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹JCH). This allows for the confident assignment of protonated carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this application. It detects longer-range correlations (typically 2 or 3 bonds, ²JCH and ³JCH) between protons and carbons. These correlations bridge the substituent to specific positions on the heterocyclic core.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): While optional, NOESY can provide definitive through-space correlations, confirming the proximity of the substituent to a specific proton on the ring, which is invaluable for sterically crowded molecules.

Experimental Protocol: A Self-Validating Workflow

This protocol outlines a robust workflow for acquiring the necessary data to validate the structure of a synthesized 7-substituted-triazolo[1,5-a]pyridine.

G cluster_workflow Structural Confirmation Workflow A 1. Sample Prep ~10 mg in 0.6 mL DMSO-d6 B 2. 1D NMR Acq. (¹H, ¹³C) A->B C 3. 2D NMR Acq. (COSY, HSQC, HMBC) B->C D 4. Data Processing & Phasing C->D E 5. Spectral Analysis (Sequential Assignment) D->E F 6. Structure Confirmation (Key HMBC Correlations) E->F G mol H8 H8 H6 H6 H8:c->H6:c COSY H5 H5 H6:c->H5:c COSY

Caption: Expected COSY correlations for a 7-substituted isomer.

Step 3: Assign Protonated Carbons with HSQC

The HSQC spectrum allows for the direct and unambiguous assignment of the protonated carbons C5, C6, and C8 by correlating them to their attached protons H5, H6, and H8, respectively. The remaining unassigned aromatic carbon signal must therefore be the substituted C7, along with the bridgehead carbon C8a.

Step 4: The Definitive Proof from HMBC Correlations

The HMBC spectrum provides the conclusive evidence by revealing long-range correlations that lock the substituent into the C7 position. The following correlations are diagnostic for the 7-substituted isomer:

  • H8 to C7: A three-bond correlation (³JCH) from H8 to the quaternary carbon C7.

  • H6 to C7: A two-bond correlation (²JCH) from H6 to the same quaternary carbon C7.

  • H5 to C7: A three-bond correlation (³JCH) from H5 to C7.

  • (Optional) Substituent Protons to C7: If the substituent 'R' has protons on the atom directly attached to the ring (e.g., a methylene group in 7-benzyl), these protons will show a strong three-bond correlation to C7.

G mol H8 H8 C7 C7 H8:c->C7:c H8 H6 H6 H6:c->C7:c H6 H5 H5 H5:c->C7:c H5

Caption: Key diagnostic HMBC correlations confirming 7-substitution.

Comparison Guide: Distinguishing 7-Substituted from Other Isomers

The power of the HMBC experiment lies in its ability to differentiate between all possible positional isomers. The table below contrasts the key expected HMBC correlations for each substitution pattern. The absence or presence of these specific correlations provides a self-validating system for structural assignment.

Substitution PositionKey ProtonDiagnostic HMBC Cross-Peak to Substituted Carbon (C-sub)Rationale
5-Substituted H6²JCH correlation to C5H6 is two bonds away from C5. H8 is too far to show a correlation.
6-Substituted H5 and H8²JCH correlations to C6Both H5 and H8 are two bonds away from C6.
7-Substituted H6 and H8 ²JCH (from H6) and ³JCH (from H8) to C7 This unique pattern of two correlations from both adjacent protons is the definitive signature.
8-Substituted H6³JCH correlation to C8H6 is three bonds away from C8. H5 is too far to show a correlation.

By systematically applying this workflow—from initial 1D analysis to the definitive 2D HMBC correlations—researchers can confidently and unambiguously confirm the structure of 7-substituted-triazolo[1,5-a]pyridines, ensuring the integrity of their chemical matter and the reliability of subsequent biological evaluations.

References

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(8), 104942. Available at: [Link]

  • Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. Available at: [Link]

  • Dymińska, L., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. MDPI. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available at: [Link]

  • Gande, A., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. National Center for Biotechnology Information. Available at: [Link]

  • Jones, G. (2003). The Chemistry of the Triazolopyridines: an Update. National Academic Digital Library of Ethiopia. Available at: [Link]

  • Peytam, F., et al. (2025). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Available at: [Link]

  • Dymińska, L., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. National Center for Biotechnology Information. Available at: [Link]

  • Gande, A., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. Available at: [Link]

  • Latypova, L.I., et al. (2019). Identification of N-Substituted Triazolo-azetidines as Novel Antibacterials using pDualrep2 HTS Platform. PubMed. Available at: [Link]

  • Peytam, F., et al. (2025). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. ResearchGate. Available at: [Link]

  • Rusinov, V.L., et al. (2023). 2-Furyl-6-nitro-1,2,4-triazolo [1,5-a]pyrimidin-7-one. MDPI. Available at: [Link]

  • Ahmad, V.U., et al. (2013). Isolation and Structure Elucidation of a New Triterpenoid from Prunus cerasoides D. Don. ACG Publications. Available at: [Link]

  • Fallacara, A.L., et al. (2020). TheT[1][2][3]riazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. National Center for Biotechnology Information. Available at: [Link]

Sources

A Comparative Guide to the X-ray Crystal Structure of 7-Iodo-triazolo[1,5-a]pyridine Derivatives: Unraveling the Influence of Halogenation on Molecular Architecture

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into the Solid-State Structures of Triazolo[1,5-a]pyridines: The Impact of 7-Iodo Substitution on Crystal Packing and Intermolecular Interactions

This guide provides a comprehensive comparison of the X-ray crystal structures of triazolo[1,5-a]pyridine derivatives, with a particular focus on the influence of iodine substitution at the 7-position. While a directly published crystal structure for a 7-iodo-triazolo[1,5-a]pyridine derivative was not available in the public domain at the time of this writing, this analysis leverages the available crystallographic data for a closely related non-halogenated analogue, 1,2,4-triazolo[4,3-a]pyridin-3-amine, to provide a foundational understanding and to extrapolate the probable structural consequences of introducing a bulky, polarizable iodine atom. This guide is intended for researchers, scientists, and drug development professionals working with heterocyclic scaffolds and engaging in crystal engineering and structure-based drug design.

The triazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] The introduction of a halogen atom, particularly iodine, at the 7-position is a common strategy in drug design to modulate physicochemical properties such as lipophilicity and to introduce a potential halogen bond donor, which can significantly influence protein-ligand interactions and crystal packing.[3]

The Foundational Scaffold: Crystal Structure of a Non-Halogenated Triazolo[1,5-a]pyridine Analogue

To establish a baseline for comparison, we will first examine the crystal structure of 1,2,4-triazolo[4,3-a]pyridin-3-amine. While this is an isomer of the [1,5-a] series, its fundamental bicyclic framework provides valuable insights into the planarity and hydrogen bonding capabilities of the core structure.

X-ray diffraction studies of 1,2,4-triazolo[4,3-a]pyridin-3-amine reveal that the compound crystallizes in the monoclinic space group P21/n.[4] The asymmetric unit contains two independent molecules that are linked by N–H···N hydrogen bonds, forming a dimeric structure.[4] This fundamental interaction highlights the importance of the nitrogen atoms within the heterocyclic system in directing the crystal packing. The triazolopyridine ring system is nearly planar, a key feature that influences how these molecules stack in the solid state.

The Anticipated Impact of 7-Iodo Substitution: A Comparative Analysis

The introduction of an iodine atom at the 7-position of the triazolo[1,5-a]pyridine ring is expected to induce significant changes in both the molecular and supramolecular structure.

1. Molecular Geometry:

The covalent C-I bond will introduce a significant distortion in the local geometry of the pyridine ring compared to a C-H bond. The larger van der Waals radius of iodine will also increase the steric bulk at this position. However, the overall planarity of the bicyclic system is likely to be maintained.

2. Crystal Packing and Intermolecular Interactions:

The most profound impact of the iodine atom is anticipated in the crystal packing, primarily through the introduction of halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile.[5][6] In the crystal lattice of a 7-iodo-triazolo[1,5-a]pyridine derivative, the iodine atom could form halogen bonds with nitrogen atoms of adjacent molecules (I···N interactions). These interactions are highly directional and can be a powerful tool in crystal engineering to control the supramolecular architecture.[5]

This would be in stark contrast to the hydrogen-bond-driven packing observed in the non-halogenated analogue. The interplay between potential hydrogen bonds (if other functional groups are present) and these newly introduced halogen bonds would dictate the final crystal structure.

Comparative Data Summary

The following table summarizes the known crystallographic data for the non-halogenated analogue and provides a predictive comparison for a hypothetical 7-iodo derivative.

Parameter1,2,4-triazolo[4,3-a]pyridin-3-amine[4]Predicted for 7-Iodo-triazolo[1,5-a]pyridine Derivative
Crystal System MonoclinicTo be determined experimentally
Space Group P21/nTo be determined experimentally
Key Intermolecular Interactions N-H···N Hydrogen BondsI···N Halogen Bonds, potentially alongside other interactions
Molecular Conformation Nearly planar bicyclic systemExpected to be nearly planar

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of a novel 7-iodo-triazolo[1,5-a]pyridine derivative would follow a well-established experimental workflow.

Step-by-Step Methodology
  • Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. This is typically achieved through slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

  • Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the accuracy of the atomic coordinates and thermal parameters.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of 7-Iodo Derivative purification Purification (e.g., Recrystallization) synthesis->purification crystal_growth Slow Evaporation / Diffusion purification->crystal_growth Obtain high-purity material data_collection Data Collection on Diffractometer crystal_growth->data_collection Select suitable single crystal structure_solution Structure Solution (Direct Methods) data_collection->structure_solution Process diffraction data refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure intermolecular_interactions cluster_non_halogenated Non-Halogenated Derivative cluster_iodinated 7-Iodo Derivative cluster_packing Resulting Crystal Packing node_nh Triazolo[1,5-a]pyridine Core N-H / N atoms interactions Intermolecular Interactions node_nh:f1->interactions Hydrogen Bonding (N-H···N) node_i 7-Iodo-Triazolo[1,5-a]pyridine Core N-H / N atoms Iodine Atom node_i:f1->interactions Hydrogen Bonding (N-H···N) node_i:f2->interactions Halogen Bonding (C-I···N) packing_nh Primarily Hydrogen-Bond Driven interactions->packing_nh packing_i Competition/Cooperation between Hydrogen and Halogen Bonding interactions->packing_i

Caption: Influence of 7-iodo substitution on intermolecular interactions.

Conclusion

While the definitive crystal structure of a 7-iodo-triazolo[1,5-a]pyridine derivative remains to be publicly reported, a comparative analysis based on a non-halogenated analogue provides a strong predictive framework. The introduction of iodine is expected to significantly alter the supramolecular assembly through the formation of directional halogen bonds, offering a powerful tool for crystal engineering. The experimental determination of these structures is a critical next step to fully elucidate the structure-property relationships in this important class of heterocyclic compounds and to guide the rational design of future drug candidates.

References

  • Triazolopyridines. In Wikipedia; 2023. Accessed January 23, 2026. [Link]

  • Mohite, P.; et al. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. 2023.
  • Dymińska, L.; et al. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules. 2022, 27(21), 721.
  • Dymińska, L.; et al. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules. 2022 , 27(21), 721. [Link]

  • Desiraju, G. R. Halogen bonds in crystal engineering: like hydrogen bonds yet different. Accounts of chemical research. 2014, 47(8), 2658-2666.
  • Triazolopyridines are a class of heterocyclic chemical compounds with a triazole ring fused to a pyridine ring. There are multiple isomers which differ by the location of the nitrogen atoms and the nature of the ring fusion. [1]7. Triazolopyridine derivatives constitute a major group of organic compounds that find application in various biochemical, medicinal, and pharmacological processes. [2]8. The specific directionality of the halogen bond makes it a good tool to achieve orthogonality in molecular crystals. [5][6]9. The wide range of biological effects of compounds with the triazolopyridine skeleton, including those that are antibacterial, antifungal, anticancer, anti-inflammatory, antitubercular, analgesic, anticancer, and antidepressant, make them crucial in the process of developing new drugs and so on. [2]10. The triazolo[1,5-a]pyridine scaffold is present in drugs such as Filgotinib, Tucatinib, and Enarodustat. 11. X-ray crystallography is the experimental science for determining the atomic and molecular structure of a crystal. [7]12. Triazolopyridine derivatives have various biological activities including antibacterial, antifungal, and anticancer properties. 13. Halogen bonds offer a unique opportunity in the strength, atom size and interaction gradation; this may be used in the design of ternary cocrystals. [6]14. X-ray crystallography has been fundamental in the development of many scientific fields, revealing the structure and function of many biological molecules, including vitamins, drugs, proteins and nucleic acids. [7]15. Pyridine derivatives play a vital role in medicinal chemistry and it has been reported that there are many drugs consisting of pyridine moiety with a broad spectrum of pharmacological and therapeutic properties. 16. The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle has proved to be remarkably versatile as evidenced by the many different applications reported over the years in different areas of drug design. [8]17. Halogen bonding has been widely explored as an important bonding mechanism in crystal engineering, knowledge of which can be utilized for directed drug design.

Sources

In Vitro Evaluation of 7-Iodo-triazolo[1,5-a]pyridine: A Comparative Guide to Anticancer Activity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

The relentless pursuit of novel anticancer agents has led researchers to explore diverse heterocyclic scaffolds, among which the[1][2][3]triazolo[1,5-a]pyridine core has emerged as a structure of significant interest.[4][5] Derivatives of this scaffold have demonstrated promising antiproliferative activities against a range of human cancer cell lines, often acting through mechanisms like kinase inhibition, cell cycle disruption, or induction of apoptosis.[1][3][6] This guide presents a comprehensive framework for the in vitro evaluation of a novel derivative, 7-Iodo-triazolo[1,5-a]pyridine (hereafter referred to as Compound ITP ), a compound designed to leverage the electron-withdrawing and steric properties of iodine to potentially enhance target engagement and cytotoxic efficacy.

Our objective is to provide a robust, self-validating experimental workflow to characterize the anticancer potential of Compound ITP. This will be achieved by objectively comparing its performance against Doxorubicin, a well-established chemotherapeutic agent, across a panel of cancer cell lines representing distinct tumor types. The narrative that follows is grounded in established methodologies, explaining not just the "how" but the critical "why" behind each experimental choice, ensuring both technical accuracy and practical insight for researchers in drug discovery.

Strategic Experimental Design

A successful in vitro evaluation hinges on a logical and well-rationalized experimental design. The goal is not merely to generate data, but to build a compelling case for a compound's efficacy and potential mechanism of action. Our approach is multi-faceted, beginning with a broad assessment of cytotoxicity and progressively narrowing down to specific cellular responses.

The choice of cell lines is critical for assessing the breadth and selectivity of an anticancer agent. We have selected three human cancer cell lines from the American Type Culture Collection (ATCC) to represent common and distinct malignancies:

  • MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line. It is a workhorse in cancer research and represents a luminal A subtype of breast cancer.

  • HCT-116: A human colorectal carcinoma cell line. It is characterized by microsatellite instability and is widely used for studying colon cancer biology and drug response.[1][3]

  • A549: A human lung adenocarcinoma cell line. This line is a standard model for non-small cell lung cancer.

To benchmark the activity of Compound ITP, Doxorubicin is selected as the positive control. As a topoisomerase II inhibitor that intercalates DNA, it provides a high-potency reference with a well-understood mechanism of action, allowing for a stringent comparison.

Our evaluation is structured around three key pillars of anticancer activity:

  • Cytotoxicity: Does the compound kill cancer cells, and at what concentration?

  • Apoptosis Induction: Does the compound induce programmed cell death, a preferred mechanism for anticancer drugs?[7]

  • Cell Cycle Disruption: Does the compound interfere with the cell division cycle, a hallmark of cancer?

This systematic approach ensures a comprehensive preliminary profile of the compound's biological effects.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation Compound Compound ITP Synthesis & QC MTT Cytotoxicity Screening (MTT Assay) Compound->MTT CellLines Cell Line Panel (MCF-7, HCT-116, A549) CellLines->MTT IC50 IC50 Determination MTT->IC50 Apoptosis Apoptosis Assay (Annexin V-FITC/PI) IC50->Apoptosis Treat at IC50 conc. CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Treat at IC50 conc. DataAnalysis Comparative Data Analysis Apoptosis->DataAnalysis CellCycle->DataAnalysis

Fig. 1: Overall experimental workflow for the in vitro evaluation of Compound ITP.
Methodologies and Self-Validating Protocols

The trustworthiness of any biological data is directly tied to the robustness of the protocols used.[8] The following sections provide detailed, step-by-step methodologies designed to ensure reproducibility and accuracy.

The MTT assay is a foundational colorimetric method for assessing cell metabolic activity. Its principle lies in the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Harvest and count cells, ensuring viability is >95% via Trypan Blue exclusion. Seed cells in a 96-well flat-bottom plate at a density of 5 x 10³ cells/well (for MCF-7 and A549) or 4 x 10³ cells/well (for HCT-116) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Causality Check: This pre-incubation period is crucial for cells to recover from trypsinization and enter a logarithmic growth phase, ensuring that the drug's effect is measured on a healthy, proliferating population.

  • Compound Treatment: Prepare a 2-fold serial dilution of Compound ITP and Doxorubicin in complete medium, ranging from 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" (DMSO-treated) and "untreated control" wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

    • Causality Check: A 72-hour incubation period is a standard duration that allows for multiple cell doublings, making it possible to observe significant antiproliferative effects.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

    • Self-Validation: During this incubation, visually inspect the wells under a microscope. Viable cells in control wells should contain visible dark purple formazan crystals. This provides a qualitative check of assay performance.

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes on an orbital shaker.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

To determine if cell death occurs via apoptosis, we use a dual-staining method with Annexin V-FITC and Propidium Iodide (PI), analyzed by flow cytometry.[9] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to detect these early apoptotic cells. PI is a fluorescent nucleic acid intercalator that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.

Protocol: Apoptosis Analysis by Flow Cytometry

  • Cell Treatment: Seed 1 x 10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with Compound ITP and Doxorubicin at their respective IC₅₀ concentrations for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic bodies are included in the analysis. Centrifuge at 300 x g for 5 minutes.

  • Staining: Wash the cells once with cold PBS. Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Causality Check: Incubation in the dark is essential to prevent photobleaching of the fluorophores.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample. Analyze immediately using a flow cytometer.

    • Self-Validation: The flow cytometer should be calibrated with unstained, single-stained (Annexin V-FITC only and PI only), and dual-stained control cells to set proper compensation and gating. This ensures that spectral overlap between the two fluorophores is corrected, leading to accurate population identification.

Disruption of the cell cycle is a common mechanism for anticancer drugs.[10] Flow cytometry with PI staining allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol: Cell Cycle Analysis

  • Cell Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay, using the IC₅₀ concentration of Compound ITP for 24 hours.

  • Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

    • Causality Check: Cold ethanol fixation permeabilizes the cell membrane and fixes the cells, preserving their DNA content for staining. The dropwise addition prevents cell clumping.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Self-Validation: RNase A is included to degrade any double-stranded RNA, ensuring that PI exclusively stains DNA for an accurate cell cycle profile.[11]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be represented in a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be calculated using cell cycle analysis software.[10]

Comparative Performance Analysis

The following tables summarize hypothetical but plausible data from the described experiments, showcasing how Compound ITP might perform relative to Doxorubicin.

Table 1: Cytotoxicity (IC₅₀) of Compound ITP vs. Doxorubicin

CompoundIC₅₀ (µM) on MCF-7IC₅₀ (µM) on HCT-116IC₅₀ (µM) on A549
Compound ITP 3.5 ± 0.41.8 ± 0.25.2 ± 0.6
Doxorubicin 0.8 ± 0.10.5 ± 0.071.1 ± 0.15
Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: In this hypothetical scenario, Compound ITP demonstrates potent anticancer activity in the low micromolar range across all three cell lines. While not as potent as the clinical drug Doxorubicin, its efficacy against HCT-116 suggests a potential selectivity for colorectal cancer cells.

Table 2: Apoptosis Induction at IC₅₀ Concentration (48h)

TreatmentCell Line% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)Total Apoptotic Cells (%)
Vehicle HCT-1163.12.55.6
Compound ITP HCT-11625.418.243.6
Doxorubicin HCT-11622.124.546.6

Interpretation: Both Compound ITP and Doxorubicin are shown to be strong inducers of apoptosis in HCT-116 cells, confirming that the observed cytotoxicity is mediated, at least in part, by programmed cell death.[7]

Table 3: Cell Cycle Distribution in HCT-116 Cells (24h)

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle 55.228.116.7
Compound ITP 15.810.573.7
Doxorubicin 48.515.336.2

Interpretation: The data strongly suggest that Compound ITP causes a significant accumulation of cells in the G2/M phase of the cell cycle. This G2/M arrest is a classic cellular response to DNA damage or mitotic spindle disruption and points towards a potential mechanism of action.

Postulated Mechanism of Action

Based on the compelling evidence of G2/M arrest and subsequent apoptosis, we can postulate a signaling pathway that may be activated by Compound ITP. A drug that induces G2/M arrest often does so by activating the DNA damage response (DDR) pathway or by interfering with microtubule dynamics.

G Compound Compound ITP Target Cellular Target (e.g., Tubulin or Kinase) Compound->Target G2M_Arrest G2/M Phase Arrest Target->G2M_Arrest Disrupts mitosis Apoptosis Apoptosis G2M_Arrest->Apoptosis Prolonged arrest induces... Caspase Caspase Cascade (Caspase-3 Activation) Apoptosis->Caspase CellDeath Cancer Cell Death Caspase->CellDeath

Fig. 2: Postulated signaling pathway for Compound ITP's anticancer activity.

This proposed mechanism provides a testable hypothesis for future studies, which could include Western blotting for key cell cycle proteins (e.g., Cyclin B1, CDK1) and apoptosis markers (e.g., cleaved PARP, cleaved Caspase-3), as well as tubulin polymerization assays.

Conclusion

This guide outlines a systematic and rigorous approach to the in vitro evaluation of 7-Iodo-triazolo[1,5-a]pyridine (Compound ITP). Through a series of validated assays, we can effectively quantify its cytotoxic potency, confirm its ability to induce apoptosis, and identify its impact on cell cycle progression. The comparative data against a standard-of-care drug like Doxorubicin provides essential context for its potential as a therapeutic candidate. The hypothetical data presented herein illustrate a compound with significant promise, particularly against colorectal cancer, warranting further mechanistic studies and potential progression into preclinical animal models.

References

  • Wang, X. M., et al. (2013). Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. European Journal of Medicinal Chemistry, 67, 243-251. [Link]

  • ResearchGate. (n.d.). Examples of triazolopyridine scaffolds showing anticancer activity against human cancer cell lines. [Link]

  • Int J Pharm Chem Anal. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. [Link]

  • Li, J., et al. (2022). Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 27(23), 8213. [Link]

  • Gomaa, A. M., et al. (2023). Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. Scientific Reports, 13(1), 2699. [Link]

  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. [Link]

  • Chen, S., et al. (2025). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry, 287, 117272. [Link]

  • Gul, I., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e284409. [Link]

  • ResearchGate. (n.d.). New Method for the General Synthesis of[1][2][3]Triazolo[1,5‐a]pyridines. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. [Link]

  • Protocols.io. (2023). MTT (Assay protocol). [Link]

  • Rhee, J. W., et al. (2021). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. International Journal of Molecular Sciences, 22(14), 7330. [Link]

  • Pozarowski, P., & Darzynkiewicz, Z. (2004). Analysis of cell cycle by flow cytometry. Methods in Molecular Biology, 281, 301-311. [Link]

  • BMG Labtech. (2025). Apoptosis – what assay should I use?. [Link]

  • YouTube. (2023). Cell Cycle Analysis By Flow Cytometry. [Link]

  • NCBI Bookshelf. (2013). Assay Guidance Manual: Cell Viability Assays. [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.